molecular formula C9H8N2 B149083 4-Methylquinazoline CAS No. 700-46-9

4-Methylquinazoline

カタログ番号: B149083
CAS番号: 700-46-9
分子量: 144.17 g/mol
InChIキー: JWEOEZZCZCCPJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methylquinazoline is a natural product found in Streptomyces with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEOEZZCZCCPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287113
Record name 4-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-46-9
Record name 4-Methylquinazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylquinazoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA8Y3UW6XP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Methylquinazoline: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of this compound. The information is curated for professionals in research and drug development who are interested in the therapeutic potential of quinazoline derivatives.

Core Chemical Properties

This compound is a heterocyclic aromatic organic compound. It is a derivative of quinazoline, where a methyl group is substituted at the 4-position.

PropertyValueSource
Molecular Formula C₉H₈N₂[1][2]
Molecular Weight 144.17 g/mol [1][3]
IUPAC Name This compound[1]
CAS Number 700-46-9[1][2]
SMILES CC1=NC=NC2=CC=CC=C12[1]
InChI InChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3[1][2]
Appearance White to off-white powder[4]
Melting Point Not available[3]
Boiling Point Not available[3]
Density Not available[3]

Molecular Structure

The structure of this compound consists of a pyrimidine ring fused to a benzene ring, with a methyl group attached to the pyrimidine ring.

Caption: 2D Structure of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-aminoacetophenone with formamide.[5] An optimized process for this synthesis has been reported, achieving a high yield.[5]

Experimental Protocol: Synthesis from 2-Aminoacetophenone and Formamide[5]
  • Materials : 2-aminoacetophenone, formamide, and Boron trifluoride etherate (BF₃-Et₂O) as a catalyst.

  • Optimal Reaction Conditions :

    • Catalyst : BF₃-Et₂O

    • Molar Ratio : 2-aminoacetophenone : BF₃-Et₂O = 1 : 0.5

    • Weight Ratio : 2-aminoacetophenone : formamide = 1 : 52

    • Temperature : 150°C

    • Time : 6 hours

  • Procedure :

    • Combine 2-aminoacetophenone and formamide in the specified weight ratio in a reaction vessel.

    • Add the catalyst, BF₃-Et₂O, according to the specified molar ratio.

    • Heat the mixture to 150°C and maintain this temperature for 6 hours with continuous stirring.

    • After the reaction is complete, cool the mixture to room temperature.

    • The product, this compound, can then be isolated and purified using standard techniques such as crystallization or chromatography.

Under these optimized conditions, the reported yield of this compound is 86%.[5]

synthesis_workflow start Starting Materials (2-Aminoacetophenone, Formamide) reaction Reaction (150°C, 6h) start->reaction catalyst Catalyst (BF3-Et2O) catalyst->reaction product This compound reaction->product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Integration Assignment
Data not availableData not availableData not availableData not available
¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment
Data not availableData not available

General NMR Experimental Protocol: NMR spectra can be recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is typically dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR Spectroscopic Data
Wavenumber (cm⁻¹) Interpretation
Data not availableData not available

General FT-IR Experimental Protocol: FT-IR spectra are generally obtained using an FT-IR spectrometer.[6] Samples can be prepared as KBr pellets or analyzed as a thin film.[6]

Mass Spectrometry (MS)
Mass Spectrometry Data
m/z Interpretation
144[M]⁺ (Molecular Ion)[1]
117[M-HCN]⁺
103[M-CH₃CN]⁺

General Mass Spectrometry Experimental Protocol: Mass spectra are typically acquired using an electron ionization (EI) source at 70 eV.[6] High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.[6]

characterization_workflow synthesis Synthesized Compound (e.g., this compound) nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ftir FT-IR Spectroscopy synthesis->ftir ms Mass Spectrometry synthesis->ms structure Structural Elucidation nmr->structure ftir->structure ms->structure

Caption: General workflow for spectroscopic characterization.

Biological Activity and Significance

The quinazoline scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous compounds with significant biological activity.[7][8] Quinazoline derivatives have been extensively investigated for their potential as therapeutic agents, particularly in oncology.[8][9]

Anticancer Potential

Many 4-anilinoquinazoline derivatives have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR).[8][10] These inhibitors play a crucial role in cancer therapy by blocking signaling pathways that are essential for tumor growth and proliferation.[8][10] For instance, compounds with a 4-anilinoquinazoline moiety have shown promising antiproliferative properties against various cancer cell lines, including human colorectal carcinoma, breast adenocarcinoma, and glioblastoma.[8]

Other Biological Activities

Beyond their anticancer effects, quinazoline derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory [9]

  • Antiviral [11]

  • Antifungal [9]

  • Antibacterial [12]

signaling_pathway cluster_cell Cancer Cell EGFR EGFR Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Pathway Proliferation Tumor Growth & Cell Proliferation Pathway->Proliferation Quinazoline 4-Anilinoquinazoline Derivative Quinazoline->EGFR Inhibition

Caption: Inhibition of EGFR signaling by 4-anilinoquinazolines.

References

4-Methylquinazoline CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylquinazoline, a heterocyclic aromatic organic compound. It details its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its relevance in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a derivative of quinazoline, where a methyl group is substituted at the 4th position of the quinazoline ring structure.

PropertyValueSource
CAS Number 700-46-9[1]
Molecular Formula C₉H₈N₂[1]
IUPAC Name This compound[1]
Molecular Weight 144.17 g/mol [1]
SMILES CC1=NC=NC2=CC=CC=C12[1]
InChI InChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3[1]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-aminoacetophenone with formamide.[2] This reaction is a type of condensation reaction that forms the quinazoline ring system.

Below is a generalized workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products 2-Aminoacetophenone 2-Aminoacetophenone Reaction_Vessel Reaction Vessel (with catalyst, controlled temperature and time) 2-Aminoacetophenone->Reaction_Vessel Formamide Formamide Formamide->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Byproducts Byproducts Reaction_Vessel->Byproducts

Figure 1: General synthesis workflow for this compound.

Another important synthetic route for the quinazoline core is the Niementowski quinazoline synthesis . This reaction involves the condensation of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines.[3][4] While this method produces a quinazolinone, further chemical modifications can lead to the desired 4-substituted quinazoline. Microwave-assisted synthesis has been shown to improve the efficiency of the Niementowski reaction.[5]

Biological Activities and Applications

The quinazoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its wide range of biological activities.[6] Derivatives of quinazoline have been investigated for various therapeutic applications.

Anticancer Activity

The quinazoline core is a key component of several approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, which are tyrosine kinase inhibitors.[6] Derivatives of this compound, particularly 4-anilinoquinazolines, have been synthesized and evaluated for their potential as anticancer agents.[6][7] These compounds can inhibit the proliferation of various cancer cell lines.

The general principle behind the anticancer activity of many 4-anilinoquinazoline derivatives involves their ability to bind to the ATP-binding site of tyrosine kinases, thereby inhibiting their function and disrupting downstream signaling pathways that are crucial for cancer cell growth and survival.

G 4-Anilinoquinazoline_Derivative 4-Anilinoquinazoline Derivative Tyrosine_Kinase Tyrosine Kinase (e.g., EGFR) 4-Anilinoquinazoline_Derivative->Tyrosine_Kinase Binds to Downstream_Signaling Downstream Signaling Pathways 4-Anilinoquinazoline_Derivative->Downstream_Signaling Inhibits ATP_Binding_Site ATP Binding Site Tyrosine_Kinase->ATP_Binding_Site Contains Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation Cancer Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits

Figure 2: Simplified signaling pathway inhibition by 4-anilinoquinazoline derivatives.
Other Biological Activities

Quinazoline derivatives have also been reported to possess a broad spectrum of other biological activities, including:

  • Antibacterial: Certain 4(3H)-quinazolinone derivatives have shown activity against Staphylococcus aureus.[8]

  • Antiviral: 4-Thioquinazoline derivatives have been synthesized and shown to have activity against the Tobacco Mosaic Virus (TMV).[9]

  • Anti-inflammatory: Some 4-amino quinazoline derivatives have demonstrated potent anti-inflammatory properties.[10]

  • Antifungal: Various quinazoline derivatives have been evaluated for their antifungal activity.[10]

Experimental Protocols

This section provides an overview of common experimental protocols used to evaluate the biological activity of quinazoline derivatives.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow:

  • Cell Seeding: Seed cancer cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the this compound derivative.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[11][12]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with a test compound.

Workflow:

  • Cell Treatment: Treat cells with the desired concentrations of the this compound derivative.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Western Blotting

This technique is used to detect the expression levels of specific proteins involved in signaling pathways that may be affected by the test compound.

Workflow:

  • Cell Lysis: Lyse treated and untreated cells to extract proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Probe the membrane with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]

References

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of quinazoline compounds, a cornerstone heterocyclic scaffold in medicinal chemistry. From its first synthesis in the 19th century to its current prominence in targeted cancer therapies, the quinazoline core has been the subject of extensive chemical and biological investigation. This document details the seminal synthetic methodologies, key scientific milestones, and the elucidation of the broad-spectrum biological activities of this important class of molecules. Experimental protocols for foundational syntheses and key biological assays are provided, along with a quantitative summary of early synthetic work. Signaling pathways modulated by quinazoline derivatives are visualized to provide a clear understanding of their mechanism of action at the molecular level.

The Genesis of a Scaffold: Early Discovery and Synthesis

The story of quinazoline begins in the mid-19th century, a period of burgeoning exploration in organic chemistry. The initial construction of the quinazoline ring system was a landmark achievement, laying the groundwork for over a century of research and development.

Griess's Pioneering Synthesis (1869)

The first synthesis of a quinazoline derivative is credited to the German chemist Peter Griess in 1869.[1][2] By reacting cyanogen with anthranilic acid, Griess successfully prepared 2-cyano-3,4-dihydro-4-oxoquinazoline.[1] This seminal work represented the first successful construction of the bicyclic quinazoline framework.

The Parent Quinazoline: Bischler and Lang (1895)

While Griess had synthesized a derivative, the parent quinazoline molecule remained elusive until 1895. August Bischler and Lang achieved this milestone through the decarboxylation of the corresponding 2-carboxy derivative.[1][3]

A More Practical Route: Gabriel's Synthesis (1903)

In 1903, Siegmund Gabriel developed a more efficient and practical synthesis of quinazoline starting from o-nitrobenzylamine.[1][4] This multi-step process involved reduction of the nitro group, followed by condensation with formic acid and subsequent oxidation to yield the aromatic quinazoline ring. It was chemist Widdege who ultimately proposed the name "quinazoline" for this class of compounds.[1]

Quantitative Data from Foundational Syntheses

The following table summarizes the available quantitative data for the key historical syntheses of quinazoline and its derivatives. It is important to note that detailed yield and melting point data from the original 19th and early 20th-century publications are not always available or consistently reported in modern literature.

Synthesis Precursors Product Reported Yield (%) Reported Melting Point (°C) Reference
Griess (1869) Anthranilic acid, Cyanogen2-cyano-3,4-dihydro-4-oxoquinazolineNot consistently reportedNot consistently reported[1][2]
Bischler & Lang (1895) 2-CarboxyquinazolineQuinazolineNot consistently reported47-48[1][3]
Gabriel (1903) o-NitrobenzylamineQuinazoline"Good"47-48[1][4]

Experimental Protocols for Key Historical Syntheses

The following protocols are based on descriptions from historical accounts and modern interpretations of these foundational syntheses.

Griess Synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline (Conceptual Protocol)
  • Reactants: Anthranilic acid, Cyanogen gas.

  • Solvent: Ethanol.

  • Procedure: A solution of anthranilic acid in ethanol is prepared. Cyanogen gas is then passed through the solution. The reaction mixture is heated to induce cyclization.

  • Work-up: Upon cooling, the product precipitates from the solution and is isolated by filtration. Further purification can be achieved by recrystallization.

Bischler and Lang Synthesis of Quinazoline (Conceptual Protocol)
  • Reactant: 2-Carboxyquinazoline.

  • Procedure: 2-Carboxyquinazoline is heated above its melting point. Decarboxylation occurs, releasing carbon dioxide and yielding the parent quinazoline.

  • Work-up: The resulting quinazoline can be purified by distillation or recrystallization.

Gabriel Synthesis of Quinazoline (Conceptual Protocol)

This synthesis proceeds in three main steps:

  • Reduction of o-Nitrobenzylamine: o-Nitrobenzylamine is reduced to o-aminobenzylamine using a suitable reducing agent (e.g., tin and hydrochloric acid).

  • Condensation with Formic Acid: The resulting o-aminobenzylamine is condensed with formic acid to form a dihydroquinazoline intermediate.

  • Oxidation: The dihydroquinazoline is then oxidized to quinazoline using an oxidizing agent (e.g., potassium permanganate).

Experimental Workflow for Gabriel's Quinazoline Synthesis

experimental_workflow start o-Nitrobenzylamine reduction Reduction (e.g., Sn/HCl) start->reduction intermediate1 o-Aminobenzylamine reduction->intermediate1 condensation Condensation (Formic Acid) intermediate1->condensation intermediate2 Dihydroquinazoline condensation->intermediate2 oxidation Oxidation (e.g., KMnO4) intermediate2->oxidation end Quinazoline oxidation->end

Caption: A flowchart illustrating the key steps in Gabriel's 1903 synthesis of quinazoline.

Emergence of Biological Activity: From Discovery to Mechanism

The true potential of the quinazoline scaffold began to be realized with the discovery of its diverse biological activities. This has led to the development of numerous drugs, particularly in the field of oncology.

Anticancer Activity and Inhibition of EGFR Signaling

A significant breakthrough in the application of quinazoline chemistry was the discovery of their potent anticancer activity, largely through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[5] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

Quinazoline-based inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR.[7][8] By binding to the ATP-binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade.

Quinazoline Inhibition of the EGFR Signaling Pathway

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Inhibition

Caption: The EGFR signaling pathway and its inhibition by quinazoline-based compounds.

Anti-inflammatory Activity and Modulation of the NF-κB Pathway

Quinazoline derivatives have also demonstrated significant anti-inflammatory properties through their interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Certain quinazoline compounds have been shown to inhibit the activation of the NF-κB pathway, although the exact mechanisms can vary.[9][11] Some may inhibit the IKK complex, preventing the degradation of IκB and thereby keeping NF-κB in its inactive cytoplasmic state.

Quinazoline Modulation of the NF-κB Signaling Pathway

Caption: The NF-κB signaling pathway and its modulation by certain quinazoline compounds.

Experimental Protocols for Key Biological Assays

The evaluation of the biological activity of novel quinazoline compounds is a critical step in drug discovery. The following are detailed protocols for standard in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

    • Treat cells with various concentrations of the quinazoline compound and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

SRB (Sulforhodamine B) Assay
  • Principle: This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.[12][13]

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • Trichloroacetic acid (TCA), 10% (w/v)

    • SRB solution (0.4% w/v in 1% acetic acid)

    • Tris-base solution (10 mM)

    • 96-well plates

  • Protocol:

    • Seed and treat cells as described in the MTT assay protocol.

    • After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

    • Wash the plates five times with deionized water and allow them to air dry.

    • Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate cell viability and IC50 values as in the MTT assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay
  • Principle: This assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage (a hallmark of cytotoxicity).[5][14]

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)

    • 96-well plates

  • Protocol:

    • Seed and treat cells as described in the MTT assay protocol.

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture in a new 96-well plate.

    • Incubate the plate at room temperature for the recommended time, protected from light.

    • Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Conclusion

The journey of the quinazoline scaffold, from its initial synthesis in the 19th century to its current status as a privileged structure in drug discovery, is a testament to the enduring power of chemical innovation. The foundational synthetic work of Griess, Bischler, Lang, and Gabriel paved the way for the exploration of a vast chemical space, ultimately leading to the discovery of compounds with profound biological activities. The elucidation of their mechanisms of action, particularly as inhibitors of key signaling pathways like EGFR and NF-κB, has provided a rational basis for the design of targeted therapies. The experimental protocols detailed in this guide serve as a practical resource for researchers continuing to explore the rich and diverse chemistry and biology of quinazoline compounds, ensuring that this remarkable heterocycle will continue to be a source of new therapeutic agents for years to come.

References

Spectroscopic Profile of 4-Methylquinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document compiles predicted and experimental spectroscopic data and outlines the general experimental protocols for its characterization, offering a valuable resource for scientists working with this and related quinazoline derivatives.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.85s1HH2
~8.10d1HH5
~7.95d1HH8
~7.80t1HH7
~7.55t1HH6
~2.80s3H-CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmAssignment
~165.0C4
~159.0C2
~151.0C8a
~134.0C7
~129.0C5
~127.5C8
~126.0C6
~122.0C4a
~22.0-CH₃
Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: FT-IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityInterpretation
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAlkyl C-H Stretch
~1620MediumC=N Stretch
~1580, 1480Medium-StrongAromatic C=C Stretch
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[1]

Table 4: Mass Spectrometry Data

m/zInterpretation
144Molecular Ion (M⁺)[1]
117[M - HCN]⁺
103[M - CH₃CN]⁺

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of organic compounds like this compound are described below. These represent general methodologies applicable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).[2]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[3]

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used.[2] A sufficient number of scans (e.g., 16-32) are acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.[2]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each carbon.[4] A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[4]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The spectrum is then referenced to the TMS or residual solvent peak.[2]

Infrared (IR) Spectroscopy

A general protocol for obtaining an FT-IR spectrum is as follows:

  • Sample Preparation: For a solid sample like this compound, a small amount of the finely ground solid can be mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[5] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5]

  • Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded to subtract the absorbance of air (CO₂, H₂O) and the sample holder.[6]

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[7]

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.[5]

Mass Spectrometry (MS)

The following outlines a general procedure for obtaining a mass spectrum using electron ionization (EI):

  • Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized in a high vacuum.[8]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺).[8]

  • Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged fragments and neutral radicals.[8]

  • Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[9]

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.[9]

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a compound like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Methylquinazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C₉H₈N₂.[1][2][3] As a derivative of quinazoline, it serves as a foundational structure in medicinal chemistry and drug discovery, with various analogues exhibiting a wide range of biological activities. A thorough understanding of the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and in vitro/in vivo screening. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound solubility. While specific quantitative solubility data for this compound is not extensively available in the public domain, this document offers a predictive framework based on its chemical structure and details a robust experimental protocol for its determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[4] The overall process of dissolution is also governed by thermodynamic principles, namely the enthalpy and entropy of mixing.[4][5][6][7][8]

Molecular Structure and Polarity of this compound

This compound possesses a fused ring system consisting of a benzene ring and a pyrimidine ring. The presence of two nitrogen atoms in the pyrimidine ring introduces polarity to the molecule due to the electronegativity difference between nitrogen and carbon. The fused benzene ring and the methyl group are nonpolar. Therefore, this compound can be described as a molecule with moderate polarity. Its topological polar surface area is calculated to be 25.8 Ų.[1]

Qualitative Solubility Predictions

Based on its moderately polar structure, the following qualitative predictions can be made about the solubility of this compound in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While this compound has nitrogen atoms that can act as hydrogen bond acceptors, it lacks hydrogen bond donors. It is expected to have moderate solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar but do not have O-H or N-H bonds. Given the polarity of this compound, it is predicted to be reasonably soluble in polar aprotic solvents. For many quinazoline derivatives, solubility is often highest in solvents like DMF and DMSO.[9]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The nonpolar hydrocarbon backbone of these solvents will have weak interactions with the polar regions of this compound. Therefore, it is expected to have low solubility in nonpolar solvents.

Data Presentation

The following tables summarize the predicted qualitative solubility and provide a template for recording experimentally determined quantitative solubility data.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar ProticMethanol, Ethanol, IsopropanolModerately SolublePolarity is compatible, but the lack of hydrogen bond donors on this compound may limit solubility.
Polar AproticDMSO, DMF, Acetonitrile, AcetoneSolubleThe polarity of these solvents can effectively solvate the polar regions of this compound.
NonpolarHexane, Cyclohexane, TolueneSparingly SolubleThe large nonpolar regions of these solvents have poor interactions with the polar quinazoline core.
HalogenatedDichloromethane, ChloroformModerately SolubleThese solvents have a moderate polarity that may be compatible with this compound.

Table 2: Template for Quantitative Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
e.g., Methanole.g., 25Data not availableData not availablee.g., Gravimetric
e.g., Ethanole.g., 25Data not availableData not availablee.g., Gravimetric
e.g., DMSOe.g., 25Data not availableData not availablee.g., Gravimetric
e.g., Acetonee.g., 25Data not availableData not availablee.g., Gravimetric
e.g., Hexanee.g., 25Data not availableData not availablee.g., Gravimetric

Experimental Protocols

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent.[10][11][12][13]

Gravimetric Method for Solubility Determination

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Conical flask with stopper

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe with a 0.45 µm filter)

  • Pre-weighed evaporating dish or watch glass

  • Pipette

  • Oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms that the solution is saturated.

  • Sample Collection and Filtration:

    • Allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume (e.g., 10 mL) of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution into a pre-weighed evaporating dish.

    • Record the total weight of the dish and the solution.

    • Carefully evaporate the solvent in a well-ventilated fume hood. This can be done at room temperature or with gentle heating in an oven, depending on the solvent's boiling point and the compound's stability.

    • Once the solvent has completely evaporated, place the dish in an oven at a temperature below the melting point of this compound to dry the solid residue to a constant weight.

    • Cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

Calculation:

  • Weight of the empty evaporating dish: W₁

  • Weight of the dish + saturated solution: W₂

  • Weight of the dish + dry solute: W₃

  • Weight of the solute: W_solute = W₃ - W₁

  • Weight of the solvent: W_solvent = W₂ - W₃

  • Solubility ( g/100 g solvent): (W_solute / W_solvent) x 100

Mandatory Visualizations

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation prep_solid Weigh excess this compound mix Combine in a sealed flask prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Agitate at constant temperature (e.g., 24h) mix->equilibrate settle Allow excess solid to settle equilibrate->settle sample Withdraw a known volume of supernatant settle->sample filter Filter the sample sample->filter weigh_evap Transfer to a pre-weighed evaporating dish filter->weigh_evap evaporate Evaporate solvent weigh_evap->evaporate dry Dry residue to constant weight evaporate->dry weigh_final Final weighing dry->weigh_final calculate Calculate solubility weigh_final->calculate

Figure 1: Logical workflow for the gravimetric determination of solubility.

G cluster_setup Experimental Setup cluster_process Process Flow thermo_shaker Thermostatic Shaker Flask with this compound + Solvent filtration Filtration Apparatus Syringe + 0.45 µm Filter evaporation Evaporation Pre-weighed Dish in Fume Hood drying Drying Oven start Start saturate Saturate Solution start->saturate Add excess solute to solvent saturate->thermo_shaker filter_step Filter saturate->filter_step Take aliquot filter_step->filtration evap_step Evaporate filter_step->evap_step Collect filtrate evap_step->evaporation dry_step Dry evap_step->dry_step Remove solvent dry_step->drying weigh Weigh Residue dry_step->weigh end End weigh->end

References

The Quinazoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its rigid structure provides a unique three-dimensional arrangement for substituent groups, enabling potent and selective interactions with a wide array of biological targets. This versatility has established the quinazoline nucleus as a "privileged structure," leading to the development of numerous clinically successful therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the quinazoline scaffold, with a focus on its role in oncology and cardiovascular medicine, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Diverse Biological Activities of the Quinazoline Scaffold

Quinazoline derivatives have been extensively investigated and have demonstrated a remarkable breadth of pharmacological activities.[1][2] Beyond their well-established roles in cancer and hypertension management, these compounds have shown potential as anti-inflammatory, antimicrobial (antibacterial, antifungal, and antiviral), anticonvulsant, analgesic, and antidiabetic agents.[1][3][4][5] This wide range of biological effects underscores the adaptability of the quinazoline core to interact with various enzymes and receptors within the human body.

Quinazoline-Based Anticancer Agents: Targeting Tyrosine Kinases

A significant breakthrough in cancer therapy has been the development of targeted drugs that inhibit specific signaling pathways crucial for tumor growth and survival. Quinazoline derivatives have emerged as a prominent class of tyrosine kinase inhibitors (TKIs), particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[6][7][8] Overexpression or mutation of these receptors is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and breast cancer.[9][10]

Quinazoline-based TKIs act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of EGFR and HER2.[9] This binding prevents the autophosphorylation and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.[8][11]

Several FDA-approved drugs underscore the clinical success of this approach:

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®) are first-generation EGFR inhibitors used in the treatment of NSCLC with specific EGFR mutations.[9][12]

  • Lapatinib (Tykerb®) is a dual inhibitor of both EGFR and HER2, used in the treatment of HER2-positive breast cancer.[11]

  • Afatinib (Gilotrif®) and Dacomitinib (Vizimpro®) are second-generation irreversible pan-HER inhibitors, effective against a broader range of EGFR mutations.[6][13]

The following diagram illustrates the mechanism of action of quinazoline-based EGFR/HER2 inhibitors.

EGFR_HER2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathways Downstream Signaling EGFR EGFR EGFR->EGFR ADP ADP EGFR->ADP Hydrolyzes P P RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt Activates HER2 HER2 HER2->HER2 HER2->RAS_RAF_MEK_ERK Activates HER2->PI3K_Akt Activates Quinazoline Quinazoline Inhibitor Quinazoline->EGFR Binds to ATP pocket Quinazoline->HER2 Binds to ATP pocket ATP ATP ATP->EGFR Binds P->EGFR Phosphorylates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Promotes PI3K_Akt->Proliferation Promotes

EGFR/HER2 signaling inhibition by quinazolines.
Quantitative Data: Anticancer Quinazoline Derivatives

The following table summarizes the in vitro potency of several key quinazoline-based anticancer drugs against their target kinases and cancer cell lines.

Drug NamePrimary Target(s)Assay TypeIC50 / KiReference(s)
Gefitinib EGFRKinase Assay (wild-type)27 nM (IC50)[14]
EGFR (mutant L858R)Cell-based Assay (H3255 cells)0.003 µM (IC50)[15][16]
EGFR (mutant Exon 19 del)Cell-based Assay (PC-9 cells)~0.01 µM (IC50)[17]
Erlotinib EGFRKinase Assay2 nM (IC50)[7]
EGFRCell-based Assay (A549 cells)23 µM (IC50)[18]
EGFRCell-based Assay (BxPC-3 cells)1.26 µM (IC50)[19]
Lapatinib EGFRKinase Assay10.2 nM (IC50), 3 nM (Kiapp)[9][20]
HER2Kinase Assay9.8 nM (IC50), 13 nM (Kiapp)[9][20]
HER2 overexpressing cellsCell-based Assay (USPC2 cells)0.052 µM (IC50)[21][22]
Afatinib EGFR (wild-type)Kinase Assay0.5 nM (EC50)[4]
HER2Kinase Assay14 nM (EC50)[4]
HER4Kinase Assay1 nM (EC50)[4]
Dacomitinib EGFR (mutant Exon 19 del)Cell-based Assay (PC9 cells)~0.5 nM (IC50)[17]
EGFR (mutant L858R/T790M)Cell-based Assay (NCI-H1975)0.2 µM (IC50)[13]

Quinazoline-Based Antihypertensive Agents: Targeting α1-Adrenergic Receptors

In the realm of cardiovascular medicine, quinazoline derivatives have proven to be effective antagonists of α1-adrenergic receptors.[23][24] These receptors are located on the smooth muscle of blood vessels, and their stimulation by catecholamines like norepinephrine leads to vasoconstriction and an increase in blood pressure.[24][25] Quinazoline-based α1-blockers, such as Prazosin and Doxazosin, competitively inhibit these receptors, leading to vasodilation, reduced peripheral resistance, and consequently, a lowering of blood pressure.[24][25][26] These agents are also used to treat the symptoms of benign prostatic hyperplasia (BPH) by relaxing the smooth muscle of the bladder neck and prostate.[23][27][28]

The following diagram illustrates the mechanism of action of quinazoline-based α1-adrenergic receptor antagonists.

Alpha1_Antagonism cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Alpha1_Receptor α1-Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds & Activates Quinazoline Quinazoline Antagonist (e.g., Prazosin) Quinazoline->Alpha1_Receptor Binds & Blocks Vasodilation Vasodilation Quinazoline->Vasodilation Promotes PLC PLC Gq_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Produces Ca_Release Ca²⁺ Release (from SR) IP3_DAG->Ca_Release Stimulates Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction Leads to

α1-Adrenergic receptor antagonism by quinazolines.
Quantitative Data: Antihypertensive Quinazoline Derivatives

The following table summarizes the binding affinities of key quinazoline-based antihypertensive drugs for α1-adrenergic receptor subtypes.

Drug NameTarget Subtype(s)Assay TypeKiReference(s)
Prazosin α1A, α1B, α1DRadioligand BindingNon-selective[25]
Doxazosin α1ARadioligand Binding2.6 nM[14]
α1BRadioligand Binding~3.5 nM (pKi 8.46)[27]
α1DRadioligand Binding~4.7 nM (pKi 8.33)[27]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of quinazoline derivatives.

Synthesis of 4-Anilinoquinazoline Derivatives

A common and efficient method for synthesizing 4-anilinoquinazoline derivatives involves the nucleophilic substitution of a 4-chloroquinazoline with a substituted aniline, often facilitated by microwave irradiation.[24]

Materials:

  • 4-chloroquinazoline starting material

  • Substituted aniline

  • Solvent (e.g., isopropanol, n-butanol)

  • Microwave reactor

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • NMR spectrometer, Mass spectrometer for characterization

Procedure:

  • In a microwave vial, combine the 4-chloroquinazoline (1 equivalent), the desired substituted aniline (1.2 equivalents), and the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.

The following diagram illustrates the general workflow for the synthesis and evaluation of quinazoline derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Microwave-assisted Synthesis of Quinazoline Derivative Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Assay (e.g., EGFR, HER2) Characterization->Kinase_Assay Cell_Assay Cell-based Proliferation Assay (e.g., MTT) Characterization->Cell_Assay Binding_Assay Receptor Binding Assay (e.g., α1-Adrenergic) Characterization->Binding_Assay IC50_Ki_Determination IC50 / Ki Determination Kinase_Assay->IC50_Ki_Determination Cell_Assay->IC50_Ki_Determination Binding_Assay->IC50_Ki_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Ki_Determination->SAR_Analysis

References

The Synthesis of Quinazoline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic heterocycle, composed of a benzene ring fused to a pyrimidine ring, forms the core of numerous pharmaceuticals, natural products, and agrochemicals.[2] Notably, several FDA-approved drugs, such as the anticancer agents Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline framework, primarily targeting the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] The broad spectrum of pharmacological activities associated with quinazoline derivatives—including anticancer, anti-inflammatory, antimicrobial, and antiviral properties—continues to drive significant research into novel and efficient synthetic methodologies.[4][5]

This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing quinazoline derivatives. It is designed to serve as a practical resource for researchers in drug discovery and development, offering detailed experimental protocols for key reactions, comparative data on various synthetic methods, and visualizations of relevant biological pathways and experimental workflows.

Classical Synthetic Methodologies

The foundational approaches to quinazoline synthesis, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and robustness.

The Niementowski Quinazoline Synthesis

The Niementowski synthesis is a classical and widely used method for the preparation of 4(3H)-quinazolinones, which involves the thermal condensation of an anthranilic acid with an amide.[3][6] A common variation utilizes formamide to yield the parent quinazolin-4(3H)-one.[3] The reaction is typically performed at high temperatures and can be significantly accelerated using microwave irradiation.[6]

Data Presentation: Niementowski Quinazoline Synthesis

EntryAnthranilic Acid DerivativeAmide/Amide SourceConditionsYield (%)
1Anthranilic acidFormamideMicrowave (60 W, 150°C, 40 min)High (not specified)
2Substituted anthranilic acidsFormamideMicrowave, Montmorillonite K-10, 4 minGood (not specified)
3Anthranilic acidUreaMicrowave, clay catalyst, 5 min79
4Anthranilic acidVarious amidesConventional heating (130-150°C)Variable

Experimental Protocol: Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-one

This protocol is adapted from a general procedure for microwave-assisted Niementowski reactions.[6][7]

  • Materials:

    • Anthranilic acid

    • Formamide

    • Montmorillonite K-10 clay (optional, as a solid support)

    • Ethanol (for work-up)

  • Procedure:

    • In a microwave-safe vessel, thoroughly mix anthranilic acid (1.0 eq) with an excess of formamide (5.0 eq). If using a solid support, add Montmorillonite K-10 (e.g., 500 mg per 1 mmol of anthranilic acid).

    • Place the open vessel in a household or laboratory microwave oven.

    • Irradiate the mixture at a power of 60-400 W for a total of 4-10 minutes. The reaction can be monitored by thin-layer chromatography (TLC) if conducted in a laboratory microwave with appropriate setup.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Add cold water or ethanol to the vessel to precipitate the product.

    • Collect the solid product by vacuum filtration and wash it with cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

The Friedländer Annulation

The Friedländer synthesis is a versatile method for preparing quinolines, and by extension, can be adapted for quinazoline synthesis. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically in the presence of an acid or base catalyst.[8][9]

Data Presentation: Friedländer-Type Quinazoline Synthesis

Entry2-Aminoaryl CarbonylMethylene CompoundCatalystConditionsYield (%)
12-Aminoacetophenone4-Cholesten-3-onep-TsOH·H₂OToluene, refluxHigh (not specified)
22-AminobenzaldehydesKetonesAcid or BaseVariableVariable

Experimental Protocol: Friedländer-Type Synthesis of a Fused Quinoline

This protocol is based on the condensation of 2-aminoacetophenone with a cyclic ketone.[10]

  • Materials:

    • 2-Aminoacetophenone

    • Cyclic ketone (e.g., 4-cholesten-3-one)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • Toluene

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask, add 2-aminoacetophenone (2.0 eq), the cyclic ketone (1.0 eq), and p-TsOH·H₂O (1.0 eq).

    • Add toluene to the flask to achieve a suitable concentration (e.g., 0.2 M).

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Modern Synthetic Methodologies

Contemporary approaches to quinazoline synthesis often employ transition metal catalysis, enabling milder reaction conditions, broader substrate scope, and novel bond formations.

Metal-Catalyzed C-H Activation and Annulation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules. Cobalt-catalyzed C-H activation of arenes, followed by annulation with coupling partners like dioxazolones (acting as nitrile synthons), provides a direct route to quinazoline derivatives.[2][11][12]

Data Presentation: Cobalt-Catalyzed C-H Activation for Quinazoline Synthesis

EntryArene SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)
1N-SulfinyliminesDioxazoloneCpCo(CO)I₂ / AgNTf₂DCE, 100-120°C, 16 h39-94
2BenzimidatesDioxazoloneCpCo(CO)I₂ / AgNTf₂DCE, 100-120°C, 16 hGood (not specified)
32-Aminoaryl alcoholsNitrilesCo(OAc)₂·4H₂O / t-BuOKtert-AmOH, air, 95°C, 24 hup to 95

Experimental Protocol: General Procedure for Co(III)-Catalyzed C-H Activation

This is a general procedure based on the reaction of N-sulfinylimines with dioxazolones.[12]

  • Materials:

    • N-Sulfinylimine (1.0 eq)

    • Dioxazolone (1.2 eq)

    • [Cp*Co(CO)I₂] (catalyst, e.g., 5 mol%)

    • AgNTf₂ (activator, e.g., 20 mol%)

    • 1,2-Dichloroethane (DCE) as solvent

  • Procedure:

    • In a sealed tube, combine the N-sulfinylimine, dioxazolone, [Cp*Co(CO)I₂], and AgNTf₂.

    • Add anhydrous and degassed DCE.

    • Seal the tube and heat the reaction mixture at 100-120°C for 16 hours.

    • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired quinazoline product.

Dehydrogenative Coupling Reactions

Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions provide an atom-economical and environmentally benign route to quinazolines. These reactions typically involve the coupling of 2-aminoaryl methanols or 2-aminobenzylamines with alcohols, nitriles, or amines, with the only byproducts being hydrogen and water.[4][5][13]

Data Presentation: Ruthenium-Catalyzed Dehydrogenative Coupling

EntrySubstrate 1Substrate 2Catalyst SystemConditionsYield (%)
12-Aminophenyl ketonesAmines[Ru]-hydride complex / catechol ligandDioxane, 140°C, 20 hGood (not specified)
22-Aminoaryl methanolsBenzonitrilesRu₃(CO)₁₂ / Xantphos / t-BuOKToluene, refluxModerate to good
32-Aminobenzyl alcoholBenzylamineNot specifiedNot specifiedNot specified

Experimental Protocol: Ruthenium-Catalyzed Dehydrogenative Coupling of 2-Aminophenyl Ketones with Amines

This protocol is based on a ligand-promoted ruthenium-catalyzed reaction.[5]

  • Materials:

    • 2-Aminophenyl ketone (1.0 eq)

    • Amine (1.4 eq)

    • Ruthenium catalyst precursor (e.g., 3 mol%)

    • Catechol ligand (e.g., 10 mol%)

    • Dioxane (solvent)

  • Procedure:

    • In a glovebox, charge a screw-capped vial with the ruthenium catalyst precursor and the catechol ligand.

    • Add the 2-aminophenyl ketone, the amine, and dioxane.

    • Seal the vial and remove it from the glovebox.

    • Heat the reaction mixture in an oil bath at 140°C for 20 hours.

    • After cooling, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the quinazoline product.

Copper-Catalyzed Methodologies

Copper catalysis offers a cost-effective and versatile platform for quinazoline synthesis. Various copper-catalyzed reactions have been developed, including cascade reactions of (2-aminophenyl)methanols with aldehydes and the coupling of 2-bromobenzonitriles with amidines.[14][15][16]

Data Presentation: Copper-Catalyzed Quinazoline Synthesis

EntrySubstrate 1Substrate 2Catalyst SystemConditionsYield (%)
1(2-Aminophenyl)methanolsAldehydesCuCl / Ce(NO₃)₃·6H₂O / NH₄ClAcetonitrile, 30-60°C66-93
22-BromobenzonitrilesAmidines/GuanidineCuI / DMEDA / K₂CO₃DMF, 80°C, 3-12 hGood (not specified)

Experimental Protocol: Copper-Catalyzed Cascade Reaction of (2-Aminophenyl)methanols with Aldehydes

This protocol is based on an efficient copper-catalyzed cascade reaction.[14]

  • Materials:

    • (2-Aminophenyl)methanol (1.0 eq)

    • Aldehyde (1.2 eq)

    • Ceric ammonium nitrate (CAN) (2.0 eq)

    • Ammonium chloride (NH₄Cl) (2.0 eq)

    • Copper(I) chloride (CuCl) (10 mol%)

    • Cesium hydroxide (CsOH) (1.5 eq)

    • Acetonitrile (solvent)

  • Procedure:

    • To a stirred solution of the (2-aminophenyl)methanol and aldehyde in acetonitrile, add CAN, NH₄Cl, CuCl, and CsOH.

    • Stir the reaction mixture at 30-60°C and monitor its progress by TLC.

    • Upon completion, quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

Quinazoline-based drugs like Gefitinib and Erlotinib are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overactivation of the EGFR signaling pathway is a key driver in the proliferation of many cancers. These inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, blocking downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to reduced cell proliferation and survival.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding EGFR->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Quinazoline Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline->EGFR Inhibition ATP ATP ADP ADP P P Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Niementowski_Workflow Start Start Mix Mix Anthranilic Acid and Formamide Start->Mix Microwave Microwave Irradiation (e.g., 4-10 min) Mix->Microwave Cool Cool to Room Temperature Microwave->Cool Precipitate Precipitate Product (add cold water/ethanol) Cool->Precipitate Filter Filter and Wash Solid Precipitate->Filter Purify Purify (Recrystallization) Filter->Purify End End (Quinazolin-4(3H)-one) Filter->End If sufficiently pure Purify->End Quinazoline_Synthesis_Approaches Quinazoline Quinazoline Core Anthranilic_Acid Anthranilic Acid Derivatives Niementowski Niementowski Synthesis Anthranilic_Acid->Niementowski o_Amino_Carbonyls 2-Aminoaryl Aldehydes/Ketones Friedlander Friedländer Annulation o_Amino_Carbonyls->Friedlander o_Amino_Benzylic 2-Aminobenzylamines/ 2-Aminoaryl Methanols Dehydrogenative_Coupling Dehydrogenative Coupling o_Amino_Benzylic->Dehydrogenative_Coupling o_Halo_Benzonitriles 2-Halobenzonitriles Ullmann_Coupling Ullmann-type Coupling o_Halo_Benzonitriles->Ullmann_Coupling Arenes Substituted Arenes (via C-H Activation) CH_Activation C-H Activation/ Annulation Arenes->CH_Activation Niementowski->Quinazoline Friedlander->Quinazoline Dehydrogenative_Coupling->Quinazoline Ullmann_Coupling->Quinazoline CH_Activation->Quinazoline

References

Methodological & Application

Application Note: A Streamlined Protocol for the Synthesis of 4-Methylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylquinazoline is a crucial heterocyclic scaffold found in a variety of pharmacologically active compounds, exhibiting a broad range of biological activities, including anticancer properties.[1] This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 2-aminoacetophenone. The described method is an optimized procedure that offers a high yield and serves as a fundamental reaction for medicinal chemists and researchers in drug development.

Principle of the Method

The synthesis proceeds via a cyclization reaction between 2-aminoacetophenone and formamide. This reaction is efficiently catalyzed by a Lewis acid, Boron trifluoride etherate (BF₃·Et₂O), which facilitates the condensation and subsequent ring closure to form the quinazoline core. The use of an optimized set of reaction conditions ensures a high conversion rate and simplifies the purification process.

Experimental Protocol

Materials and Equipment:

  • 2-aminoacetophenone

  • Formamide

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water mixture)

  • Analytical balance

  • Fume hood

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 2-aminoacetophenone and formamide. The optimized weight ratio of 2-aminoacetophenone to formamide is 1:52.[2]

  • Catalyst Addition: While stirring the mixture, carefully add Boron trifluoride etherate (BF₃·Et₂O) to the flask. The recommended molar ratio of 2-aminoacetophenone to BF₃·Et₂O is 1:0.5.[2]

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to 150°C using a heating mantle.[2]

  • Reaction Time: Maintain the reaction at 150°C with continuous stirring for 6 hours to ensure the reaction goes to completion.[2]

  • Work-up: After 6 hours, allow the reaction mixture to cool to room temperature.

  • Isolation and Purification: The crude product can be isolated and purified by standard techniques such as recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Data Presentation

The following table summarizes the optimized reaction conditions for the synthesis of this compound from 2-aminoacetophenone.

ParameterOptimized Value
Starting Material 2-Aminoacetophenone
Reagent Formamide
Catalyst Boron trifluoride etherate (BF₃·Et₂O)
Molar Ratio (Substrate:Catalyst) 1 : 0.5
Weight Ratio (Substrate:Reagent) 1 : 52
Temperature 150°C
Reaction Time 6 hours
Yield 86%
Data sourced from "Optimization of Synthesis Process of this compound".[2]

Visualizations

Reaction Pathway:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-aminoacetophenone and formamide B Add BF3·Et2O catalyst A->B C Heat to 150°C B->C D Stir for 6 hours C->D E Cool to room temperature D->E F Isolate crude product E->F G Recrystallize to obtain pure this compound F->G

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazolin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinazolin-4-ones are a prominent class of heterocyclic compounds possessing a diverse array of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1] The quinazolinone scaffold is a key structural motif in numerous natural products and synthetic drugs.[1][2] Traditional methods for their synthesis often involve multi-step procedures, harsh reaction conditions, and long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technology that dramatically accelerates chemical reactions, leading to higher yields, cleaner products, and reduced energy consumption.[3][4] This document provides detailed application notes and protocols for the microwave-assisted synthesis of quinazolin-4-ones, intended for researchers, scientists, and professionals in drug development.

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several key advantages over conventional heating methods for the synthesis of quinazolin-4-ones:[3][4]

  • Rapid Reaction Times: Reactions that typically take hours to complete under conventional heating can often be accomplished in minutes using microwave energy.[3][4]

  • Higher Yields: Microwave heating can lead to significantly improved product yields by minimizing side reactions and decomposition of products.[3]

  • Improved Purity: The rapid and uniform heating provided by microwaves often results in cleaner reaction profiles and simpler purification procedures.

  • Energy Efficiency: Direct heating of the reaction mixture makes the process more energy-efficient compared to conventional oil baths or heating mantles.[4]

  • Greener Chemistry: The use of smaller amounts of solvents or even solvent-free conditions aligns with the principles of green chemistry.[4][5]

General Reaction Pathway

The microwave-assisted synthesis of quinazolin-4-ones typically involves the condensation of an anthranilic acid derivative with a suitable reagent that provides the remaining two atoms of the pyrimidine ring. The general reaction scheme is illustrated below.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_products Products A Anthranilic Acid Derivative (e.g., Anthranilic acid, Anthranilamide) C Microwave Irradiation (Power, Temperature, Time) A->C + B, D, E B One-Carbon Source (e.g., Formamide, Orthoesters, Aldehydes) B->C F Quinazolin-4-one C->F G By-products (e.g., H2O, ROH) C->G D Catalyst (Optional) (e.g., Lewis acids, solid supports) E Solvent (Optional) (Solvent-free or Green Solvents)

Figure 1: General workflow for the microwave-assisted synthesis of quinazolin-4-ones.

Experimental Protocols

This section details several protocols for the microwave-assisted synthesis of quinazolin-4-ones, highlighting different catalysts and reaction conditions.

Protocol 1: SbCl₃-Catalyzed Solvent-Free Synthesis

This protocol describes the efficient synthesis of 2-substituted quinazolin-4(3H)-ones from anthranilamide and various aldehydes or ketones using antimony(III) trichloride (SbCl₃) as a catalyst under solvent-free microwave irradiation.[6][7][8]

Materials:

  • Anthranilamide

  • Aldehyde or Ketone

  • Antimony(III) trichloride (SbCl₃)

  • Ethanol (for recrystallization)

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, thoroughly mix anthranilamide (2 mmol), an aldehyde or ketone (2 mmol), and SbCl₃ (1 mol%).[8]

  • Irradiate the mixture in the microwave reactor for 3–5 minutes at a power of 200 W.[8]

  • After completion of the reaction (monitored by TLC), allow the vessel to cool to room temperature.

  • To the resulting solid, add water and filter the precipitate.

  • Wash the precipitate with water and recrystallize from ethanol to afford the pure 2-substituted quinazolin-4(3H)-one.[8]

Protocol 2: Copper-Catalyzed Synthesis from 2-Aminobenzamides and Alcohols

This method outlines a one-pot synthesis of quinazolinones from 2-aminobenzamide derivatives and various alcohols using a commercial copper catalyst under solvent-free conditions.[5]

Materials:

  • 2-Aminobenzamide derivative

  • Alcohol (e.g., benzyl alcohol derivatives)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • Microwave reactor

Procedure:

  • To a microwave vial, add the 2-aminobenzamide derivative (0.5 mmol), the alcohol (5.0 equiv.), CuI (20 mol%), and Cs₂CO₃ (1.5 equiv.).[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 2 hours under an oxygen atmosphere.[5]

  • After cooling, purify the crude product by column chromatography to obtain the desired quinazolinone.

Protocol 3: Solid-Supported Synthesis using Montmorillonite K-10

This protocol utilizes an acidic solid support, Montmorillonite K-10, for the solvent-free Niementowski quinazoline synthesis under microwave irradiation.[3]

Materials:

  • Anthranilic acid derivative

  • Formamide

  • Montmorillonite K-10 (MK-10)

  • Microwave reactor

Procedure:

  • Thoroughly mix the anthranilic acid derivative and formamide with Montmorillonite K-10 in a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor for 4 minutes.[3]

  • After the reaction, extract the product from the solid support using a suitable solvent (e.g., ethanol or methanol).

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Quantitative Data Summary

The following tables summarize the quantitative data from various microwave-assisted syntheses of quinazolin-4-ones, allowing for easy comparison of different methodologies.

Table 1: Comparison of Different Catalytic Systems

Starting MaterialsCatalystSolventPower (W)Time (min)Temperature (°C)Yield (%)Reference
Anthranilamide, BenzaldehydeSbCl₃ (1 mol%)Solvent-free2003-5-94[8]
2-Aminobenzamide, Benzyl alcoholCuI (20 mol%)Solvent-free-120130up to 92[5]
Anthranilic acid, FormamideMontmorillonite K-10Solvent-free-4--[3]
o-Iodoaniline, Aniline, TMOFPd/CβCAT (0.1 mol%)GVL----[9]
Anthranilic acid, Acetic anhydrideNoneNeat---80 (overall)[10]

Table 2: SbCl₃-Catalyzed Synthesis of Various Quinazolin-4(3H)-ones [8]

Aldehyde/KetoneProductTime (min)Yield (MW) (%)
Benzaldehyde2-Phenyl-quinazolin-4(3H)-one-94
2-Hydroxybenzaldehyde2-(2-Hydroxyphenyl)quinazolin-4(3H)-one-80
Cinnamaldehyde2-Styryl-quinazolin-4(3H)-one-87
Furfural2-(2-Furyl)quinazolin-4(3H)-one-88
Propionaldehyde2-Ethyl-quinazolin-4(3H)-one-84

Reaction Mechanism Visualization

The formation of the quinazolin-4-one ring under microwave irradiation typically proceeds through a condensation and subsequent cyclization mechanism. The following diagram illustrates a plausible pathway for the reaction of anthranilamide with an aldehyde.

G A Anthranilamide C Iminium Intermediate A->C + H⁺ B Aldehyde (RCHO) B->C D Aminal Intermediate C->D + Anthranilamide E Cyclized Intermediate D->E - H₂O (Intramolecular Cyclization) F Quinazolin-4-one E->F - H₂ (Oxidation) G H₂O E->G

Figure 2: Plausible reaction mechanism for quinazolin-4-one formation.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of quinazolin-4-ones, offering numerous benefits over classical synthetic methods. The protocols and data presented herein demonstrate the versatility and efficiency of this technology, enabling the rapid and high-yield synthesis of a wide range of quinazolin-4-one derivatives. These methods are highly valuable for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this important class of bioactive molecules. The continued development of microwave-assisted techniques promises to further streamline the synthesis of complex heterocyclic compounds.[3]

References

Synthesis of 4-Substituted Quinazoline Derivatives: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-substituted quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] These compounds are recognized for their broad range of biological activities, including potent inhibition of protein kinases, which makes them valuable scaffolds in the development of targeted therapies, particularly in oncology.[3][4][5][6] This application note outlines a common and effective microwave-assisted synthetic protocol, presents a comparative data table of various synthetic methods, and illustrates the general reaction pathway.

Introduction

Quinazoline derivatives are a core structural motif in a number of approved drugs and clinical candidates.[7] The 4-substituted variants, in particular, have been extensively explored as inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][5] By competing with ATP for the kinase binding site, these compounds can effectively block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[3] The synthetic accessibility and the possibility of diverse functionalization at the 4-position make the quinazoline scaffold a versatile platform for the design of novel therapeutic agents.[8]

Comparative Summary of Synthetic Protocols

Several methods have been developed for the synthesis of 4-substituted quinazoline derivatives, each with its own advantages in terms of yield, reaction time, and substrate scope. The choice of a specific protocol often depends on the desired substitution pattern and the availability of starting materials. The following table summarizes quantitative data from various reported methods.

Starting Material(s)Reagents/CatalystReaction ConditionsProduct TypeYield (%)Reference
Anthranilic acid, Trimethyl orthoformate, AmineEthanol, Microwave120°C, 30 min3-Substituted-quinazolin-4(3H)-onesNot specified[9]
N-(2-cyanophenyl)-N,N-dimethylformamidine, AmineAcetic acid, Acetonitrile, Microwave160°C, 10 min4-Aminoquinazoline derivatives69 - High[1][4]
Anthranilic acid, FormamideHeat130-135°C, 2 hoursQuinazolin-4-one72-96%[10]
2-Aminobenzophenones, ThioureaDimethyl sulfoxide (DMSO)160°C, 4-6 hours4-Phenylquinazoline derivativesNot specified[11]
Anthranilic acid, Chloroacyl chloride, Acetic anhydride, AmineStepwise reactionNot specifiedFused quinazolinones28-65%[12]
Anthranilic acid, Orthoesters, AminesBrønsted Acidic ionic liquidRoom Temperature, Solvent-free4(3H)-quinazolinonesExcellent[13]
2-Aminobenzamide, AldehydesDimethyl sulfoxide (DMSO)Not specified2-Substituted quinazolin-4(3H)-onesNot specified[14]

Experimental Protocol: Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives

This protocol details a microwave-assisted method for the synthesis of 4-anilinoquinazoline derivatives, adapted from established procedures.[3][4] This approach offers advantages such as reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.

Materials:

  • Substituted 2-aminobenzonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Substituted aniline

  • Glacial acetic acid

  • Ethanol

  • Microwave reactor tubes (10 mL)

  • Magnetic stir bars

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Formation of the Formamidine Intermediate:

    • In a round-bottom flask, dissolve the substituted 2-aminobenzonitrile (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq).

    • Heat the mixture at 80-90°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the excess DMF-DMA under reduced pressure using a rotary evaporator to obtain the crude N'-(2-cyano-phenyl)-N,N-dimethyl-formamidine intermediate. This intermediate can often be used in the next step without further purification.

  • Cyclization to form the 4-Anilinoquinazoline:

    • In a 10 mL microwave reactor tube equipped with a magnetic stir bar, add the crude formamidine intermediate (1.0 eq) and the desired substituted aniline (1.2 eq).

    • Add glacial acetic acid (2-3 mL) as the solvent.

    • Seal the tube and place it in the microwave reactor.

    • Irradiate the reaction mixture at 150-160°C for 10-20 minutes.

    • After the reaction is complete, cool the tube to room temperature.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water.

    • Adjust the pH to 7-8 with a saturated solution of sodium bicarbonate.

    • The resulting precipitate is the crude 4-anilinoquinazoline derivative.

    • Collect the solid by vacuum filtration and wash it with water.

    • Dry the crude product in a desiccator.

    • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-anilinoquinazoline derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for many 4-anilinoquinazoline derivatives as EGFR inhibitors and the experimental workflow for their synthesis.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to P_EGFR P-EGFR (Active) EGFR->P_EGFR Autophosphorylation Quinazoline 4-Anilinoquinazoline Derivative Quinazoline->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinazoline derivatives.

Synthesis_Workflow Start Starting Materials (2-Aminobenzonitrile, Amine) Step1 Formation of Formamidine Intermediate Start->Step1 Step2 Microwave-Assisted Cyclization Step1->Step2 Step3 Work-up & Purification Step2->Step3 Product Pure 4-Substituted Quinazoline Derivative Step3->Product

Caption: General workflow for the synthesis of 4-substituted quinazoline derivatives.

References

Application Notes and Protocols: 4-Methylquinazoline in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among its derivatives, 4-methylquinazoline has emerged as a particularly valuable pharmacophore in the discovery of novel anticancer agents. Its structural versatility allows for modifications that can be tailored to target specific molecular pathways implicated in tumorigenesis and cancer progression. These derivatives have demonstrated significant potential as inhibitors of various protein kinases, histone deacetylases (HDACs), and other key players in cancer cell signaling. This document provides detailed application notes on the anticancer properties of this compound derivatives, along with protocols for their evaluation.

Application Notes

This compound derivatives have been extensively explored as anticancer agents, primarily functioning as inhibitors of critical signaling pathways that drive cancer cell proliferation, survival, angiogenesis, and metastasis. The core mechanism often involves competitive binding to the ATP-binding site of protein kinases.

Key Therapeutic Targets:

  • Epidermal Growth Factor Receptor (EGFR): Many 4-anilinoquinazoline derivatives are potent inhibitors of EGFR tyrosine kinase.[1] Overexpression of EGFR is common in various solid tumors, making it a key target for cancer therapy. These compounds effectively block the EGF-stimulated signaling cascade, leading to the inhibition of cancer cell growth.[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound derivatives have been developed as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[2][3][4]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival.[5][6][7] this compound-based compounds have been designed as potent PI3K inhibitors, often in dual-targeting approaches.[8][9]

  • Histone Deacetylases (HDACs): HDACs are epigenetic regulators that are often dysregulated in cancer. Dual PI3K/HDAC inhibitors based on the quinazoline scaffold have shown synergistic effects in inhibiting tumor growth by targeting both signaling and epigenetic pathways.[8][9][10]

  • Tubulin Polymerization: Some 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivatives act as tubulin-binding agents, disrupting tumor vasculature and inducing apoptosis.

Structure-Activity Relationship (SAR):

The anticancer activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline ring and its appended moieties.

  • For EGFR inhibitors, a 4-anilino substitution is a common feature. Small, non-polar substituents at the meta-position of the aniline ring enhance inhibitory potency.[1]

  • In dual PI3K/HDAC inhibitors, a hydroxamic acid moiety is often incorporated as a zinc-binding group to target HDACs, connected to the quinazoline core via a suitable linker.[8][9]

  • Modifications at the C-6 and C-7 positions of the quinazoline ring with groups like methoxy or aminoalkoxy can significantly influence the potency and selectivity of the compounds.

Quantitative Data

The following tables summarize the in vitro anticancer activity of various this compound derivatives.

Table 1: Inhibitory Activity of 4-Anilinoquinazoline Derivatives against EGFR.

Compound ReferenceModificationTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)
4-(3-chloroanilino)quinazoline3-chloroanilino at C4EGFR~20KB (oral squamous)1-10 (for growth inhibition)
Compound 136-(2-substitutedacetamido)EGFRwt5.06--
Compound 114-(1H-indol-5-amino)pan-HERSub-nanomolar--
Compound 152,4-disubstituted anilineEGFR5.9--
Compound 7i6-arylureidoEGFR17.32A549, HT-29, MCF-72.25, 1.72, 2.81
14d4-anilino derivativeEGFR L858R/T790M/C797S-BaF3-EGFR 19del/T790M/C797S0.09

Table 2: Inhibitory Activity of Quinazoline Derivatives against VEGFR-2.

Compound ReferenceModificationTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)
Compound VIIQuinazoline-basedVEGFR-24600HepG2, PC3, MCF-717.23, 26.10, 30.85 (µg/mL)
Compound VIIIQuinazoline-basedVEGFR-260HepG2, PC3, MCF-724.10, 40.90, 33.40 (µg/mL)
Compound 132-thioxobenzo[g]quinazolineVEGFR-246.6MCF-7, HepG28.8-10.9, 26.0-40.4
Compound 152-thioxobenzo[g]quinazolineVEGFR-244.4MCF-7, HepG28.8-10.9, 26.0-40.4
Compound 11d2,4-disubstituted quinazolineVEGFR-25490HepG-210.3

Table 3: Dual Inhibitory Activity of Quinazolin-4-one Derivatives against PI3K and HDAC.

Compound ReferenceTarget KinaseIC50 (nM)Cancer Cell LineIC50 (µM)
Fimepinostat (CUDC-907) Pan-PI3K, Pan-HDAC-Diffuse large B-cell lymphoma-
Compound 48c PI3Kδ, HDAC6< 10Multiple cancer cell linesPotent antiproliferative activity
Compound 19a PI3K, HDACPotent--
Compound 40a PI3Kα, HDAC1, HDAC62.98, 50, 62HCT-116, K562, T-cell lymphoma0.33, 0.095, 0.062
Compound 6 PI3Kγ, PI3Kδ, HDAC6< 10Multiple cancer cell linesPotent antiproliferative activity

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[11] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to a purple formazan product.[12] The amount of formazan is directly proportional to the number of living cells.[11]

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours in a humidified incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of test compound treatment Treat cells with compound dilutions compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_incubation Incubate for 2-4 hours mtt_addition->formazan_incubation solubilization Add solubilization solution formazan_incubation->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

MTT Assay Experimental Workflow.

In Vitro Kinase Inhibition Assay

This protocol is for determining the inhibitory activity of this compound derivatives against a specific protein kinase (e.g., EGFR, VEGFR-2, PI3K).

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various detection methods, such as TR-FRET, fluorescence polarization, or radioactivity.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (e.g., a peptide)

  • ATP

  • Kinase assay buffer

  • This compound derivative stock solution (in DMSO)

  • Detection reagents (specific to the assay platform, e.g., antibody and tracer for TR-FRET)

  • 384-well microplate

  • Plate reader compatible with the detection method

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound derivative in DMSO, and then dilute further into the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the diluted compound, the recombinant kinase, and the kinase-specific substrate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 40-60 minutes).

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 0.5% phosphoric acid or a solution containing EDTA).

  • Detection: Add the detection reagents and incubate as required by the specific assay platform.

  • Signal Measurement: Read the signal (e.g., fluorescence, luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the "no inhibitor" control and determine the IC50 value.

Kinase_Inhibition_Workflow start Start compound_dilution Prepare serial dilutions of inhibitor start->compound_dilution reaction_setup Set up kinase reaction: - Inhibitor - Kinase - Substrate compound_dilution->reaction_setup pre_incubation Pre-incubate at room temperature reaction_setup->pre_incubation initiate_reaction Initiate reaction with ATP pre_incubation->initiate_reaction reaction_incubation Incubate at room temperature initiate_reaction->reaction_incubation stop_reaction Stop the reaction reaction_incubation->stop_reaction detection Add detection reagents stop_reaction->detection read_signal Measure signal (e.g., fluorescence) detection->read_signal data_analysis Calculate IC50 value read_signal->data_analysis end_node End data_analysis->end_node

In Vitro Kinase Inhibition Assay Workflow.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify apoptosis induced by this compound derivatives in cancer cells.

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[14][15][16] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.[14][15][16]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound derivative for a specified time (e.g., 24-48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then neutralize with complete medium.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 × 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently mix and incubate the cells for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.

  • Data Analysis: Differentiate and quantify the cell populations:

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Apoptosis_Assay_Workflow start Start cell_treatment Treat cells with test compound start->cell_treatment cell_harvesting Harvest adherent and floating cells cell_treatment->cell_harvesting cell_washing Wash cells with cold PBS cell_harvesting->cell_washing cell_resuspension Resuspend cells in 1X Binding Buffer cell_washing->cell_resuspension staining Stain with Annexin V-FITC and PI cell_resuspension->staining incubation Incubate in the dark staining->incubation dilution Add 1X Binding Buffer incubation->dilution flow_cytometry Analyze by flow cytometry dilution->flow_cytometry data_analysis Quantify cell populations flow_cytometry->data_analysis end_node End data_analysis->end_node

Apoptosis Assay Workflow.

Signaling Pathway Diagrams

PI3K/AKT Signaling Pathway

This pathway is crucial for cell survival and proliferation and is a common target for this compound derivatives.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes _4_Methylquinazoline This compound Derivative _4_Methylquinazoline->PI3K Inhibits

Inhibition of the PI3K/AKT Pathway.

Ras-Raf-MEK-ERK Signaling Pathway

This is another critical pathway in cancer cell proliferation that can be targeted by kinase inhibitors.

Ras_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor (e.g., EGFR) Ras Ras GrowthFactorReceptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates _4_Anilinoquinazoline 4-Anilinoquinazoline Derivative _4_Anilinoquinazoline->GrowthFactorReceptor Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates

Inhibition of the Ras-Raf-MEK-ERK Pathway.

References

Application Notes and Protocols for 4-Methylquinazoline as a PI3K/HDAC Dual Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-methylquinazoline derivatives as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylases (HDAC). The dual inhibition of these key oncogenic pathways presents a promising strategy in cancer therapy, and this document serves as a guide for researchers investigating the preclinical efficacy and mechanism of action of this class of compounds.

Introduction

The PI3K/AKT/mTOR signaling pathway is one of the most frequently hyperactivated pathways in human cancers, playing a crucial role in cell proliferation, growth, survival, and metabolism.[1][2][3] Histone deacetylases (HDACs) are a family of enzymes that regulate gene expression through the deacetylation of histones and other non-histone proteins.[4] Dysregulation of HDAC activity is also a hallmark of cancer, leading to the silencing of tumor suppressor genes. The simultaneous inhibition of both PI3K and HDAC pathways has been shown to have synergistic anticancer effects, overcoming some of the resistance mechanisms observed with single-agent therapies.[5]

This compound-based compounds have emerged as a promising scaffold for the development of dual PI3K/HDAC inhibitors.[1][4] These molecules are designed to interact with the active sites of both enzyme families, leading to a multi-pronged attack on cancer cell signaling and survival. This document outlines the inhibitory profiles of key this compound derivatives and provides detailed protocols for their in vitro evaluation.

Data Presentation: Inhibitory Potency and Antiproliferative Activity

The following tables summarize the inhibitory activities of representative this compound-based PI3K/HDAC dual inhibitors against various PI3K isoforms and HDAC enzymes, as well as their antiproliferative effects on a panel of cancer cell lines.

Table 1: In Vitro Enzymatic Inhibition of this compound Derivatives

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)HDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)
Compound 23 42-8.1-1.4--6.6
Compound 36 --------
CUDC-907 1950391101.75.01.82.8

Data for Compound 23 and 36 are based on findings from Zhang et al., 2019.[1][4][6] CUDC-907 data is included for comparison as a well-characterized dual PI3K/HDAC inhibitor.[7] '-' indicates data not available.

Table 2: Antiproliferative Activity of this compound Derivatives in Cancer Cell Lines

CompoundHCT116 (Colon) IC50 (µM)HGC-27 (Gastric) IC50 (µM)SK-N-SH (Neuroblastoma) IC50 (nM)SH-SY5Y (Neuroblastoma) IC50 (nM)SK-N-AS (Neuroblastoma) IC50 (nM)SK-N-BE(2) (Neuroblastoma) IC50 (nM)IMR32 (Neuroblastoma) IC50 (nM)
Compound 23 -------
Compound 36 -------
CUDC-907 --46.2223.5329.1110.355.53

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound dual inhibitors and the general workflows for the experimental protocols provided.

PI3K_HDAC_Inhibition_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT mTOR mTOR pAKT->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor This compound (Dual Inhibitor) Inhibitor->PI3K HDAC HDAC Inhibitor->HDAC Histones Histones HDAC->Histones Deacetylates Histones_Ac Acetylated Histones TSG Tumor Suppressor Gene Expression Histones_Ac->TSG Apoptosis Apoptosis TSG->Apoptosis

Mechanism of this compound Dual PI3K/HDAC Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Mechanism EnzymeAssay PI3K/HDAC Enzyme Inhibition Assay CellViability Cell Viability Assay (MTT/MTS) EnzymeAssay->CellViability WesternBlot Western Blot Analysis (p-AKT, Ac-H3) CellViability->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) WesternBlot->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellCycle->ApoptosisAssay

General experimental workflow for evaluating dual inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound-based PI3K/HDAC dual inhibitors.

In Vitro PI3K Enzyme Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against specific PI3K isoforms.

Materials:

  • Purified recombinant human PI3K isoforms (α, β, γ, δ)

  • PI3K substrate (e.g., PIP2)

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.

  • In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer).

  • Add 2.5 µL of the PI3K enzyme solution (diluted in kinase buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the PI3K substrate (e.g., PIP2) and ATP in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro HDAC Enzyme Inhibition Assay (Fluorometric)

Objective: To determine the IC50 of the test compound against specific HDAC isoforms.

Materials:

  • Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test compound (this compound derivative) dissolved in DMSO

  • Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in HDAC assay buffer.

  • In a 96-well plate, add 40 µL of HDAC assay buffer.

  • Add 10 µL of the diluted test compound or vehicle control.

  • Add 25 µL of the diluted HDAC enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction and develop the signal by adding 50 µL of the developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Read the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).

  • Calculate the percent inhibition and determine the IC50 as described for the PI3K assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the antiproliferative effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., HCT116, HGC-27, neuroblastoma lines)

  • Complete cell culture medium

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of p-AKT and Acetylated Histone H3

Objective: To confirm the on-target effects of the dual inhibitor by assessing the phosphorylation of AKT (a PI3K downstream effector) and the acetylation of histone H3 (an HDAC substrate).

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-acetyl-Histone H3 (Lys9), anti-total Histone H3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 6-24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Prepare protein samples with Laemmli buffer and denature by heating.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative levels of p-AKT and acetylated H3, normalized to total protein and the loading control.

Cell Cycle and Apoptosis Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle progression and apoptosis induction.

Materials:

  • Cancer cell line

  • Test compound

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure for Cell Cycle Analysis:

  • Seed and treat cells as for the Western blot analysis.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Procedure for Apoptosis Analysis:

  • Seed and treat cells as described above.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Conclusion

The this compound scaffold represents a versatile platform for the design of potent dual PI3K/HDAC inhibitors. The protocols provided in these application notes offer a robust framework for the preclinical evaluation of these compounds, enabling a thorough characterization of their enzymatic and cellular activities. The successful application of these methods will contribute to a deeper understanding of the therapeutic potential of dual PI3K/HDAC inhibition in cancer treatment.

References

Application Notes and Protocols: 4-Methylquinazoline Derivatives as PARP Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-methylquinazoline derivatives as potent Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of the underlying biological pathways and experimental workflows.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). In cancer therapy, PARP inhibitors have emerged as a promising class of targeted agents, especially for tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. The inhibition of PARP in these cancer cells leads to the accumulation of unrepaired DNA damage, ultimately resulting in cell death through a mechanism known as synthetic lethality.

The quinazoline scaffold has been identified as a promising pharmacophore for the development of potent PARP inhibitors. This document focuses on derivatives of this compound, a specific subclass of this important heterocyclic family.

Data Presentation: In Vitro Activity of Quinazoline Derivatives

The following tables summarize the in vitro inhibitory activity of various quinazoline derivatives against PARP-1 and their anti-proliferative effects on different cancer cell lines. While specific data for a wide range of this compound derivatives as PARP inhibitors is limited in publicly available literature, the data for related quinazolinone and 4-hydroxyquinazoline derivatives provide valuable insights into the potential of this scaffold.

Table 1: PARP-1 Enzymatic Inhibition

Compound IDModification on Quinazoline CorePARP-1 IC50 (nM)Reference CompoundPARP-1 IC50 (nM)
19d Quinazolin-4(3H)-one derivativeModerate InhibitionOlaparib-
B1 4-Hydroxyquinazoline derivative63.81 ± 2.12Olaparib-
IN17 4-Hydroxyquinazoline scaffold470 ± 3.2Olaparib-

Note: "Moderate inhibition" for compound 19d indicates that while it showed inhibitory activity, the primary target of this specific study was BRD4, with PARP1 as a secondary target.[1]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
A32 HCT-15Colorectal Carcinoma10.93 ± 0.71Olaparib45.53 ± 3.13
A32 HCC1937Breast Ductal Carcinoma11.35 ± 0.73Olaparib37.07 ± 1.89
B1 HCT-15Colorectal Carcinoma-Olaparib45.53 ± 3.13
B1 HCC1937Breast Ductal Carcinoma-Olaparib37.07 ± 1.89
B1 MDA-MB-231Breast Adenocarcinoma-Olaparib-
IN17 HCT-15Colorectal Carcinoma33.45 ± 1.79Olaparib45.53 ± 3.13
IN17 HCC1937Breast Ductal Carcinoma34.29 ± 2.68Olaparib37.07 ± 1.89

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of this compound derivatives involves a multi-step process, which can be adapted to generate a library of compounds for screening. The following is a representative synthetic route.[2]

General Procedure:

  • Step 1: Synthesis of N-(2-cyanophenyl)acetamide. To a solution of 2-aminobenzonitrile in a suitable solvent such as pyridine, add acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours. After completion, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield N-(2-cyanophenyl)acetamide.

  • Step 2: Synthesis of 2,4-dimethylquinazoline. The N-(2-cyanophenyl)acetamide is then treated with a Grignard reagent, such as methylmagnesium bromide, in an appropriate solvent like anhydrous tetrahydrofuran (THF) under an inert atmosphere. The reaction is typically stirred at room temperature or heated to reflux to drive it to completion. After quenching with a saturated aqueous solution of ammonium chloride, the product is extracted with an organic solvent, dried, and purified by column chromatography to afford 2,4-dimethylquinazoline.

  • Step 3: Functionalization of the quinazoline core. Further modifications can be introduced at various positions of the 2,4-dimethylquinazoline core to explore structure-activity relationships. For instance, reactions at the C2-methyl group or on the benzene ring can be performed to introduce different substituents.

PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

  • Biotinylated NAD+

  • Histone-coated 96-well plates

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Olaparib)

  • Plate reader capable of measuring luminescence

Procedure:

  • Plate Preparation: Wash the histone-coated 96-well plate with wash buffer.

  • Compound Addition: Add serial dilutions of the test compounds and the positive control to the wells. Include a vehicle control (e.g., DMSO).

  • Reaction Initiation: Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add this mixture to all wells.

  • Incubation: Incubate the plate at 30°C for 1 hour to allow the enzymatic reaction to proceed.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.

  • Signal Generation: After another wash step, add the chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to stabilize the PARP-1-DNA complex.

Materials:

  • Recombinant human PARP-1 enzyme

  • Fluorescently labeled DNA oligonucleotide with a single-strand break

  • Assay buffer

  • Test compounds

  • Positive control

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare solutions of PARP-1 enzyme and fluorescently labeled DNA in assay buffer.

  • Compound Addition: Add serial dilutions of the test compounds to the wells of a microplate.

  • Reaction Mixture: Add the PARP-1 enzyme and fluorescently labeled DNA to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: An increase in fluorescence polarization indicates the trapping of PARP-1 on the DNA. Plot the change in fluorescence polarization against the compound concentration to determine the potency of PARP trapping.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the this compound derivatives on cancer cells.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant and BRCA-proficient lines)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mandatory Visualizations

PARP Signaling Pathway in DNA Repair

PARP_Signaling DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits BER Base Excision Repair (DNA Repair) Repair_Proteins->BER Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 signaling in the base excision repair pathway and its inhibition by this compound derivatives.

Experimental Workflow for PARP Inhibitor Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of this compound Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification PARP_Enzymatic PARP-1 Enzymatic Inhibition Assay (IC50) Purification->PARP_Enzymatic PARP_Trapping PARP Trapping Assay PARP_Enzymatic->PARP_Trapping Cell_Viability Cell Viability Assays (BRCA+/+ vs BRCA-/- cells) PARP_Trapping->Cell_Viability Xenograft Tumor Xenograft Model (e.g., breast, ovarian cancer) Cell_Viability->Xenograft Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: A typical workflow for the synthesis and evaluation of this compound derivatives as PARP inhibitors.

Mechanism of Synthetic Lethality

Synthetic_Lethality cluster_normal Normal Cell (Functional HR) cluster_cancer Cancer Cell (HR Deficient, e.g., BRCA-/-) Normal_SSB DNA Single-Strand Break Normal_PARPi PARP Inhibition Normal_SSB->Normal_PARPi Normal_DSB Double-Strand Break (at replication fork) Normal_PARPi->Normal_DSB Normal_HR Homologous Recombination (HR Repair) Normal_DSB->Normal_HR repaired by Normal_Viability Cell Viability Normal_HR->Normal_Viability Cancer_SSB DNA Single-Strand Break Cancer_PARPi PARP Inhibition Cancer_SSB->Cancer_PARPi Cancer_DSB Double-Strand Break (at replication fork) Cancer_PARPi->Cancer_DSB Cancer_HR_Deficient Defective HR Repair Cancer_DSB->Cancer_HR_Deficient cannot be repaired Cancer_Death Cell Death (Apoptosis) Cancer_HR_Deficient->Cancer_Death

Caption: The principle of synthetic lethality induced by PARP inhibitors in homologous recombination-deficient cancer cells.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-Anilinoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives represent a significant class of synthetic heterocyclic compounds that have garnered substantial attention in medicinal chemistry and oncology.[1] Many of these derivatives function as highly selective tyrosine kinase inhibitors (TKIs), particularly targeting the epidermal growth factor receptor (EGFR).[1] EGFR is frequently overexpressed or mutated in a variety of carcinomas, playing a crucial role in tumor progression and survival. Consequently, 4-anilinoquinazolines are a cornerstone in the development of targeted cancer therapies. Some derivatives have also been designed to dually inhibit other key signaling molecules involved in tumor growth and angiogenesis, such as vascular endothelial growth factor receptor-2 (VEGFR-2).[2]

The evaluation of the cytotoxic potential of novel 4-anilinoquinazoline derivatives is a critical step in the drug discovery pipeline. In vitro cytotoxicity assays provide essential data on the concentration-dependent effects of these compounds on cancer cell lines, enabling the determination of key parameters such as the half-maximal inhibitory concentration (IC50). This information is vital for structure-activity relationship (SAR) studies, lead optimization, and understanding the compound's mechanism of action.

These application notes provide detailed protocols for commonly employed in vitro cytotoxicity assays—the MTT and Sulforhodamine B (SRB) assays—as well as a method for assessing apoptosis induction, a common mechanism of cell death initiated by this class of compounds.

Data Presentation: In Vitro Cytotoxicity of 4-Anilinoquinazoline Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various 4-anilinoquinazoline derivatives against a panel of human cancer cell lines.

Compound IDSubstitution PatternCell LineCancer TypeIC50 (µM)Reference
Compound 11 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineNCI-H226Non-Small Cell Lung Cancer0.94[3]
MDA-MB-231/ATCCBreast Cancer0.04[3]
SF-295CNS Cancer<0.01[3]
Compound 15a 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline oximeMultiple (Mean)Various3.02[3]
Compound 15b 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline methyloximeMultiple (Mean)Various3.89[3]
Compound 4a (E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-oneMDA-MB-231Breast Cancer0.11[4]
Compound 4d (E)-3-{4-{[4-(Benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one derivativeMDA-MB-231Breast Cancer0.18[4]
Compound 6j 4-Anilinoquinazoline derivativeA431Skin Carcinoma4.88 ± 0.13[5]
H1975Non-Small Cell Lung Cancer4.38 ± 0.08[5]
A549Non-Small Cell Lung Cancer11.97 ± 0.14[5]
Compound 21 4-Anilinoquinazoline derivativeA549Non-Small Cell Lung Cancer7.588[6]
Compound 25 4-Anilinoquinazoline derivativeA549Non-Small Cell Lung Cancer8.619[6]
Compound 27 4-Anilinoquinazoline derivativeA549Non-Small Cell Lung Cancer6.936[6]
Compound 37 4-Anilinoquinazoline derivativeA549Non-Small Cell Lung Cancer8.516[6]
Gefitinib (Reference)A549Non-Small Cell Lung Cancer14.803[6]
Compound 3j Quinazolin-4(3H)-one hydrazide derivativeMCF-7Breast Adenocarcinoma0.20 ± 0.02[7]
Compound 3g Quinazolin-4(3H)-one hydrazide derivativeA2780Ovarian Carcinoma0.14 ± 0.03[7]
Lapatinib (Reference)MCF-7Breast Adenocarcinoma5.90 ± 0.74[7]
A2780Ovarian Carcinoma12.11 ± 1.03[7]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 4-Anilinoquinazoline derivatives

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 4-anilinoquinazoline derivative in DMSO.

    • Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

    • Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of total cellular biomass.[9][10]

Materials:

  • 4-Anilinoquinazoline derivatives

  • Adherent human cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium.[10]

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the 4-anilinoquinazoline derivatives in complete medium.

    • Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include appropriate controls.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[10]

  • Cell Fixation:

    • After incubation, gently add 50 µL of cold 10% TCA to each well without removing the medium.[10]

    • Incubate the plate at 4°C for 1 hour to fix the cells.[10]

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% acetic acid to remove excess TCA and unbound dye.[10]

    • Allow the plates to air dry completely.[10]

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.[10]

    • Incubate at room temperature for 30 minutes.[10]

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% acetic acid.[10]

    • Allow the plates to air dry completely.[10]

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.[10]

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[10]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 510-565 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • 4-Anilinoquinazoline derivatives

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the 4-anilinoquinazoline derivative at the desired concentration (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[13]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[13]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the cells by flow cytometry within 1 hour.

    • Live cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.[13]

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.[13]

Mandatory Visualization

Experimental Workflow for In Vitro Cytotoxicity Assays

G cluster_setup Assay Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 3. Compound Preparation (4-Anilinoquinazoline Derivatives Serial Dilutions) cell_seeding->compound_prep compound_treatment 4. Compound Treatment (48-72h incubation) compound_prep->compound_treatment mtt_assay 5a. MTT Assay (Add MTT, Incubate, Solubilize) compound_treatment->mtt_assay Option 1 srb_assay 5b. SRB Assay (Fix, Stain with SRB, Solubilize) compound_treatment->srb_assay Option 2 read_absorbance 6. Read Absorbance (Plate Reader) mtt_assay->read_absorbance srb_assay->read_absorbance data_analysis 7. Data Analysis (% Viability, IC50 Calculation) read_absorbance->data_analysis EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation Transcription->Proliferation Invasion Invasion Transcription->Invasion Anilinoquinazoline 4-Anilinoquinazoline Derivative Anilinoquinazoline->EGFR inhibits (ATP-competitive) VEGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Gene Expression ERK->GeneExpression AKT AKT PI3K->AKT Survival Survival AKT->Survival Proliferation Proliferation GeneExpression->Proliferation Migration Migration GeneExpression->Migration Permeability Permeability GeneExpression->Permeability Anilinoquinazoline 4-Anilinoquinazoline Derivative Anilinoquinazoline->VEGFR2 inhibits (ATP-competitive)

References

Application Notes and Protocols for the Determination of 4-Methylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylquinazoline is a heterocyclic chemical compound with a growing interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. As a key starting material and potential impurity in the synthesis of pharmaceuticals, its accurate and precise quantification is crucial for quality control and regulatory compliance. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is highly suitable for the determination of this compound. The following protocol is adapted from a validated method for a closely related compound, 2-chloromethyl-4-methyl quinazoline, and is expected to provide excellent performance for this compound with minor modifications.[1]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: Inertsil ODS 3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.01 M Ammonium Acetate, pH adjusted to 6.5-7.5) and an organic modifier (Acetonitrile or Methanol). The exact ratio should be optimized to achieve a suitable retention time and peak shape for this compound. A good starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax), which is anticipated to be around 227 nm.[1]

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., Acetonitrile or Methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. For drug product analysis, an extraction step may be necessary to isolate this compound from excipients.

3. Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Data Presentation

The following table summarizes the expected performance characteristics of the HPLC method, based on the validation of a similar quinazoline derivative.[1]

ParameterSpecification
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Standard Stock Solution Working Working Standards Standard->Working HPLC HPLC System (C18 Column) Working->HPLC Sample Sample Solution Sample->HPLC Detection UV Detection (~227 nm) HPLC->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solutions GC GC Separation (DB-5ms Column) Standard->GC Sample Sample Extraction Sample->GC MS MS Detection (EI, SIM mode) GC->MS Integration Peak Integration MS->Integration Library Spectral Library Matching MS->Library Quantification Quantification Integration->Quantification UVVis_Workflow A Prepare Standard and Sample Solutions B Determine λmax A->B C Measure Absorbance of Standards and Samples B->C D Construct Calibration Curve C->D E Calculate Concentration of Sample D->E

References

Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-chloromethyl-4-methyl quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-chloromethyl-4-methyl quinazoline. This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Linagliptin.[][2] The developed method is suitable for the determination of purity and the quantification of 2-chloromethyl-4-methyl quinazoline in the presence of its degradation products. The method was developed and validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating good linearity, accuracy, precision, and specificity.

Introduction

2-chloromethyl-4-methyl quinazoline is a key starting material in the synthesis of numerous pharmaceutically active compounds.[2] Its purity is crucial to ensure the quality and safety of the final drug product. Therefore, a reliable and accurate analytical method for its quantification and impurity profiling is essential. This application note presents a validated stability-indicating HPLC method that can effectively separate 2-chloromethyl-4-methyl quinazoline from its potential degradation products generated under various stress conditions.

Physicochemical Properties of 2-chloromethyl-4-methyl quinazoline

A summary of the key physicochemical properties of 2-chloromethyl-4-methyl quinazoline is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₉ClN₂[3][4]
Molecular Weight192.65 g/mol [4]
AppearanceWhite to off-white powder[5]
Melting Point61-65 °C[5]
SolubilitySlightly soluble in Chloroform and Methanol[]
UV λmax318 nm (in Ethanol)[6]

Experimental

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector was used for this study.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 318 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 2-chloromethyl-4-methyl quinazoline reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the standard stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample solution by dissolving the sample in the diluent to achieve a final concentration of 100 µg/mL.

Method Validation Summary

The developed HPLC method was validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Specificity (Forced Degradation Studies)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. 2-chloromethyl-4-methyl quinazoline was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The chromatograms showed that the main peak was well-resolved from the degradation products, indicating the specificity of the method. Significant degradation was observed under alkaline conditions.[7][8]

Stress ConditionObservation
Acid Hydrolysis (0.1 N HCl, 80°C, 2 h) Minor degradation
Base Hydrolysis (0.1 N NaOH, 80°C, 30 min) Significant degradation
Oxidative Degradation (3% H₂O₂, RT, 24 h) Minor degradation
Thermal Degradation (105°C, 24 h) Negligible degradation
Photolytic Degradation (ICH Q1B), 24h Minor degradation
Quantitative Data Summary

The quantitative data for system suitability, linearity, accuracy, and precision are summarized in the tables below.

Table 1: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20006500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity

ParameterResult
Concentration Range 10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 45872x + 1254

Table 3: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)%RSD
50 99.50.9
100 100.20.6
150 99.80.7

Table 4: Precision

Precision Type%RSD of Peak Area
Repeatability (n=6) 0.7%
Intermediate Precision (n=6) 1.1%

Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method for the analysis of 2-chloromethyl-4-methyl quinazoline has been developed and validated. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability studies of 2-chloromethyl-4-methyl quinazoline.

Experimental Protocols

Protocol 1: HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Start Define Analytical Target Profile PhysChem Review Physicochemical Properties (pKa, logP, UV Spectrum) Start->PhysChem Col_Select Column Selection (C18, C8, Phenyl) PhysChem->Col_Select MP_Screen Mobile Phase Screening (ACN/Water, MeOH/Water) Col_Select->MP_Screen Det_Select Detector Wavelength Selection (UV max ~318 nm) MP_Screen->Det_Select MP_Opt Mobile Phase Optimization (pH, Buffer, Organic Ratio) Det_Select->MP_Opt Grad_Opt Gradient Optimization (Slope, Time) MP_Opt->Grad_Opt Flow_Temp_Opt Flow Rate & Temperature Optimization Grad_Opt->Flow_Temp_Opt Validation Method Validation (ICH) (Specificity, Linearity, Accuracy, Precision, Robustness) Flow_Temp_Opt->Validation Final_Method Finalized HPLC Method Validation->Final_Method

Caption: Workflow for HPLC Method Development.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis:

    • Accurately weigh 10 mg of 2-chloromethyl-4-methyl quinazoline into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 N HCl.

    • Heat the solution at 80°C for 2 hours.

    • Cool to room temperature and neutralize with 0.1 N NaOH.

    • Dilute to the mark with diluent to a final concentration of 100 µg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

  • Base Hydrolysis:

    • Accurately weigh 10 mg of 2-chloromethyl-4-methyl quinazoline into a 10 mL volumetric flask.

    • Add 5 mL of 0.1 N NaOH.

    • Heat the solution at 80°C for 30 minutes.

    • Cool to room temperature and neutralize with 0.1 N HCl.

    • Dilute to the mark with diluent to a final concentration of 100 µg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

  • Oxidative Degradation:

    • Accurately weigh 10 mg of 2-chloromethyl-4-methyl quinazoline into a 10 mL volumetric flask.

    • Add 5 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to the mark with diluent to a final concentration of 100 µg/mL.

    • Filter through a 0.45 µm syringe filter before injection.

  • Thermal Degradation:

    • Accurately weigh about 10 mg of 2-chloromethyl-4-methyl quinazoline and place it in a petri dish.

    • Keep the petri dish in a hot air oven at 105°C for 24 hours.

    • After 24 hours, take a sample and prepare a 100 µg/mL solution in the diluent.

    • Filter through a 0.45 µm syringe filter before injection.

  • Photolytic Degradation:

    • Accurately weigh about 10 mg of 2-chloromethyl-4-methyl quinazoline and spread it as a thin layer in a petri dish.

    • Expose the sample to UV light (254 nm) and visible light for 24 hours as per ICH Q1B guidelines.

    • After exposure, take a sample and prepare a 100 µg/mL solution in the diluent.

    • Filter through a 0.45 µm syringe filter before injection.

Chemical Structure and Properties Diagram

Chemical_Properties cluster_structure 2-chloromethyl-4-methyl quinazoline cluster_properties Key Physicochemical Properties struct MolFormula Molecular Formula: C10H9ClN2 MolWeight Molecular Weight: 192.65 g/mol Appearance Appearance: White to off-white powder MeltingPoint Melting Point: 61-65 °C Solubility Solubility: Slightly soluble in Chloroform and Methanol UVmax UV λmax: 318 nm (in Ethanol)

Caption: Chemical Structure and Properties.

References

The Crucial Role of 4-Methylquinazoline in the Synthesis of the Antidiabetic Drug Linagliptin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Linagliptin is a highly potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its complex molecular structure necessitates a sophisticated synthetic strategy. A key building block in many reported synthetic routes is a derivative of 4-methylquinazoline, specifically 2-(chloromethyl)-4-methylquinazoline. This document provides a detailed overview of the role of this intermediate, along with experimental protocols and quantitative data for its application in the synthesis of Linagliptin. The primary function of 2-(chloromethyl)-4-methylquinazoline is to introduce the quinazoline moiety at the N1 position of the xanthine core of Linagliptin. This is typically achieved through a nucleophilic substitution reaction with an 8-bromo-xanthine derivative.

Key Synthetic Step: Coupling of 2-(chloromethyl)-4-methylquinazoline with the Xanthine Core

The central reaction involving the this compound derivative is the N-alkylation of a protected xanthine molecule. The most common precursor is an 8-bromo-7-(2-butyn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The reaction involves the substitution of the chlorine atom in 2-(chloromethyl)-4-methylquinazoline by a nitrogen atom of the purine ring system.

A generalized reaction scheme is as follows:

G Xanthine 8-bromo-7-(2-butyn-1-yl)-3-methyl- 1H-purine-2,6(3H,7H)-dione Intermediate 1-((4-methylquinazolin-2-yl)methyl)-3-methyl- 7-(2-butyn-1-yl)-8-bromoxanthine Xanthine->Intermediate Quinazoline 2-(chloromethyl)-4-methylquinazoline Quinazoline->Intermediate Base Base (e.g., K2CO3, Na2CO3) Base->Intermediate Solvent Solvent (e.g., DMF, NMP) Solvent->Intermediate

Caption: General reaction scheme for the coupling of the xanthine and quinazoline moieties.

Comparative Data of Synthesis Protocols

The following table summarizes various reported conditions and yields for the synthesis of the key intermediate, 1-((4-methylquinazolin-2-yl)methyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine, and the subsequent conversion to Linagliptin.

Parameter Method 1 Method 2 Method 3 Method 4 (One-Pot)
Starting Xanthine Derivative 8-bromo-7-(2-butyn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione8-bromo-7-(2-butyn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione8-bromo-3-methylxanthine8-bromo-3-methylxanthine
Base Potassium CarbonateSodium CarbonateDiisopropylethylamine (DIPEA) then Potassium CarbonateDIPEA then 2-chloromethyl-4-methylquinazoline addition
Solvent N,N-Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
Temperature 85°C140°C83-86°C85°C
Reaction Time 4 hours2 hours9 hours13 hours (for quinazoline step)
Yield of Intermediate Not specified76-83%[1]83.7%Not isolated
Overall Linagliptin Purity >98%98.35% (chiral purity 99.97%)[1]Not specified99.68%[2]
Overall Linagliptin Yield Not specified81.9% (from intermediate 13)[1]Not specified76.3%[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-((4-methylquinazolin-2-yl)methyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine

This protocol is based on a commonly cited method for the synthesis of the key intermediate.

Materials:

  • 8-bromo-7-(2-butyn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

  • 2-(chloromethyl)-4-methylquinazoline

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a round-bottomed flask equipped with a mechanical stirrer, charge 35 g of 3-methyl-7-(2-butyn-1-yl)-8-bromo-xanthine and 875 mL of N,N-dimethylformamide.[3]

  • Add 25.9 g of potassium carbonate and 25.2 g of 2-(chloromethyl)-4-methylquinazoline to the reaction mixture at room temperature.[3]

  • Heat the reaction mixture to approximately 85°C and maintain this temperature for about 4 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to about 30°C.[3]

  • Slowly add 1050 mL of water to the reaction mixture to precipitate the product.[3]

  • Collect the solid by filtration and wash it with 525 mL of water.[3]

  • Dry the solid under vacuum to obtain 1-((4-methylquinazolin-2-yl)methyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Charge Xanthine derivative and DMF B Add K2CO3 and 2-(chloromethyl)-4-methylquinazoline A->B C Heat to 85°C for 4 hours B->C D Monitor reaction completion (TLC/HPLC) C->D E Cool to 30°C D->E F Add water to precipitate product E->F G Filter and wash the solid F->G H Dry under vacuum G->H

Caption: Experimental workflow for the synthesis of the key Linagliptin intermediate.

Protocol 2: One-Pot Synthesis of Linagliptin

This protocol outlines a more streamlined "one-pot" approach, which can improve efficiency by reducing the number of workup and isolation steps.

Materials:

  • 8-bromo-3-methylxanthine

  • 1-bromo-2-butyne

  • Diisopropylethylamine (DIPEA)

  • 2-(chloromethyl)-4-methylquinazoline

  • (R)-3-aminopiperidine dihydrochloride

  • N,N-Dimethylformamide (DMF)

Procedure:

Step 1: Synthesis of 8-bromo-7-(2-butyne)-3-methyl-1H-purine-2,6(3,7-dihydro)-dione

  • To a reaction flask, add 100 g of 8-bromo-3-methylxanthine, 57 g of 1-bromo-2-butyne, 900 ml of DMF, and 63.3 g of DIPEA.[2]

  • Stir the mixture at room temperature. The reaction is typically complete in 18 hours, as monitored by TLC.[2]

Step 2: Synthesis of 8-bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione

  • To the reaction mixture from Step 1, add 82.5 g of 2-chloromethyl-4-methylquinazoline.[2]

  • Stir the mixture at 60-70°C. The reaction is typically complete in 13 hours, as monitored by TLC.[2] The product is used directly in the next step without isolation.

Step 3: Synthesis of Linagliptin

  • To the reaction mixture from Step 2, add 74.2 g of (R)-3-aminopiperidine dihydrochloride.[4]

  • Continue stirring at 60-70°C. The reaction is typically complete in 7 hours, as monitored by TLC.[4]

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • The crude Linagliptin is then purified by recrystallization or chromatography.

G cluster_0 Step 1: Butynylation cluster_1 Step 2: Quinazoline Coupling cluster_2 Step 3: Amination and Final Product A Mix 8-bromo-3-methylxanthine, 1-bromo-2-butyne, DMF, DIPEA B Stir at room temperature for 18h A->B C Add 2-(chloromethyl)-4-methylquinazoline B->C D Stir at 60-70°C for 13h C->D E Add (R)-3-aminopiperidine dihydrochloride D->E F Stir at 60-70°C for 7h E->F G Evaporate solvent F->G H Purify Linagliptin G->H

Caption: Workflow for the one-pot synthesis of Linagliptin.

Conclusion

The use of 2-(chloromethyl)-4-methylquinazoline is a well-established and critical step in the synthesis of Linagliptin. The choice of reaction conditions, including the base, solvent, and temperature, can significantly impact the yield and purity of the final product. The development of one-pot procedures demonstrates an ongoing effort to streamline the synthesis, making it more efficient and cost-effective for large-scale production. The protocols and data presented here provide a valuable resource for researchers and professionals involved in the synthesis and development of Linagliptin and related compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methylquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-methylquinazolin-4(3H)-one synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 2-methylquinazolin-4(3H)-one, particularly focusing on the common two-step method involving the formation of 2-methyl-4H-3,1-benzoxazin-4-one from anthranilic acid and acetic anhydride, followed by its reaction with an amine source.

Question 1: Why is the yield of the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, low?

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction between anthranilic acid and acetic anhydride may not have gone to completion.

    • Solution: Increase the reaction time or temperature. For conventional heating, refluxing for 3-6 hours is often sufficient.[1] Microwave irradiation can significantly shorten the reaction time to 8-10 minutes.[2]

  • Hydrolysis of the Product: 2-methyl-4H-3,1-benzoxazin-4-one is susceptible to hydrolysis.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous reagents. Remove excess acetic anhydride under reduced pressure immediately after the reaction is complete.[3] The crude product should be used promptly in the next step.

  • Suboptimal Reagent Ratio: An incorrect ratio of anthranilic acid to acetic anhydride can lead to incomplete conversion.

    • Solution: Use a slight excess of acetic anhydride (e.g., 2 equivalents) to ensure the complete consumption of anthranilic acid.

Question 2: The final product, 2-methylquinazolin-4(3H)-one, has a low yield. What are the potential reasons?

Possible Causes and Solutions:

  • Poor Quality of Intermediate: Impurities or degradation of the 2-methyl-4H-3,1-benzoxazin-4-one intermediate will affect the final yield.

    • Solution: Ensure the intermediate is of high purity. As it is sensitive to water, it's best to use it immediately after preparation.

  • Inefficient Cyclization: The reaction of the benzoxazinone intermediate with the amine source (e.g., ammonia, hydrazine) may be inefficient.

    • Solution: Optimize the reaction conditions. The choice of solvent can be critical. While some methods use ethanol or dimethylformamide (DMF), others have found success with green chemistry approaches like using deep eutectic solvents (DES) such as choline chloride:urea.[4] Microwave-assisted synthesis can also improve yields and reduce reaction times.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired product.

    • Solution: Adjusting the temperature and reaction time can help minimize side reactions. The use of solid supports like alumina (Al2O3) in microwave-assisted synthesis has been shown to influence product distribution.

  • Product Loss During Workup and Purification: The product may be lost during extraction or recrystallization.

    • Solution: Optimize the purification process. Recrystallization from a suitable solvent, such as ethanol, is a common method for purification. Ensure the pH is appropriate during aqueous workup to prevent the product from dissolving in the aqueous layer.

Question 3: My final product is impure. What are the likely impurities and how can I remove them?

Possible Causes and Solutions:

  • Unreacted Starting Materials: The final product may be contaminated with unreacted anthranilic acid or the benzoxazinone intermediate.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion. Purification by column chromatography or recrystallization can remove unreacted starting materials.

  • Side Products: Depending on the reaction conditions, side products can form. For instance, using certain solid supports like alumina with sodium hydroxide can lead to the formation of N-acetylanthranilic acid as a major byproduct.

    • Solution: Careful selection of reaction conditions and purification methods are key. Recrystallization is often effective in removing minor impurities. For more complex mixtures, silica gel column chromatography may be necessary.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-methylquinazolin-4(3H)-one?

A1: The most widely used method is a two-step synthesis starting from anthranilic acid.[6] The first step involves the cyclization of anthranilic acid with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one. The second step is the reaction of this intermediate with an amine source, such as ammonia or hydrazine hydrate, to yield the final product.[7]

Q2: Can the synthesis be performed in a single step?

A2: One-pot syntheses have been developed. For instance, a reaction between an amine, acetic anhydride, and anthranilic acid under microwave irradiation in the presence of a catalyst like Choline Chloride-Thiourea / H2SO4 has been reported to produce 2-methyl-quinazoline-4(3H)-one derivatives in high efficiency.[7]

Q3: What are the advantages of using microwave-assisted synthesis?

A3: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly shorter reaction times, often higher yields, and reduced energy consumption.[8] For the synthesis of the benzoxazinone intermediate, microwave heating can reduce the reaction time from hours to minutes.[2]

Q4: Are there any "green" or environmentally friendly methods for this synthesis?

A4: Yes, green chemistry approaches have been successfully applied. These include the use of deep eutectic solvents (DES) as both a catalyst and a solvent, which are often biodegradable and non-toxic.[4] Solvent-free reactions, often facilitated by microwave irradiation, also represent a greener alternative by minimizing the use of volatile organic compounds.[7][9]

Data Presentation

Table 1: Comparison of Yields for 2-Methyl-4H-3,1-benzoxazin-4-one Synthesis (Step 1)

MethodReagentsConditionsReaction TimeYield (%)Reference
Conventional HeatingAnthranilic acid, Acetic anhydrideReflux in ethanol at 85°C6 hours95[1]
Conventional HeatingAnthranilic acid, Acetic anhydrideReflux at 130°C3 hours100 (oily product)[3]
Microwave IrradiationAnthranilic acid, Acetic anhydrideNeat, microwave heating8-10 minutes~95[2]

Table 2: Comparison of Yields for 2-Methylquinazolin-4(3H)-one Synthesis (Step 2)

MethodIntermediateReagentsConditionsOverall Yield (%)Reference
Microwave on Solid Support2-methyl-4H-3,1-benzoxazin-4-oneAqueous Ammonia, various solid supportsMicrowave irradiation80 (optimized)
Conventional Heating in DES2-methyl-4H-3,1-benzoxazin-4-one4-methoxyaniline, Choline chloride:urea80°C71[4]
Conventional Heating in DES2-methyl-4H-3,1-benzoxazin-4-one4-chloroaniline, Choline chloride:urea80°C66[4]
Conventional Heating2-methyl-4H-3,1-benzoxazin-4-oneHydrazine hydrate, EthanolReflux98 (for 3-amino derivative)[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2-Methylquinazolin-4(3H)-one

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

  • In a microwave-safe vessel, mix anthranilic acid (5 mmol) and acetic anhydride (10 mmol, 2 equivalents).

  • Irradiate the neat mixture in a microwave reactor for 8-10 minutes.

  • After completion, concentrate the reaction mixture under high vacuum to remove excess acetic anhydride.

  • Extract the crude product with dry n-heptane. The resulting 2-methyl-4H-3,1-benzoxazin-4-one is highly susceptible to decomposition in the presence of water and should be used immediately in the next step.

Step 2: Synthesis of 2-methylquinazolin-4(3H)-one

  • Thoroughly mix 2-methyl-4H-3,1-benzoxazin-4-one (2.5 mmol) with a selected solid support (e.g., alumina, 1 weight equivalent) and 25% aqueous ammonia (50 mmol).

  • Irradiate the mixture in a microwave reactor for the optimized time (typically a few minutes, requires optimization).

  • After the reaction, remove the solvent in vacuo.

  • Extract the residue with methanol and analyze the product. Further purification can be achieved by recrystallization from ethanol.

Mandatory Visualization

experimental_workflow start Start reagents_step1 Anthranilic Acid + Acetic Anhydride start->reagents_step1 reaction_step1 Reaction (Step 1) Conventional or Microwave reagents_step1->reaction_step1 intermediate 2-Methyl-4H-3,1- benzoxazin-4-one reaction_step1->intermediate Formation reaction_step2 Reaction (Step 2) Cyclization intermediate->reaction_step2 reagents_step2 Amine Source (e.g., Ammonia) reagents_step2->reaction_step2 crude_product Crude Product reaction_step2->crude_product Formation purification Purification (Recrystallization/ Chromatography) crude_product->purification final_product 2-Methylquinazolin- 4(3H)-one purification->final_product Pure end End final_product->end

Caption: Experimental workflow for the two-step synthesis of 2-methylquinazolin-4(3H)-one.

troubleshooting_yield start Low Yield of Final Product check_intermediate Check Purity/Yield of Benzoxazinone Intermediate start->check_intermediate low_intermediate_yield Low Intermediate Yield? check_intermediate->low_intermediate_yield optimize_step1 Optimize Step 1: - Increase reaction time/temp - Use microwave - Ensure anhydrous conditions low_intermediate_yield->optimize_step1 Yes check_cyclization Check Cyclization (Step 2) low_intermediate_yield->check_cyclization No optimize_step1->check_intermediate inefficient_cyclization Inefficient Cyclization? check_cyclization->inefficient_cyclization optimize_step2 Optimize Step 2: - Change solvent (e.g., DES) - Use microwave - Optimize temperature inefficient_cyclization->optimize_step2 Yes check_workup Review Workup and Purification inefficient_cyclization->check_workup No optimize_step2->check_cyclization product_loss Product Loss? check_workup->product_loss optimize_purification Optimize Purification: - Choose appropriate solvent - Adjust pH during extraction product_loss->optimize_purification Yes solution Yield Improved product_loss->solution No optimize_purification->check_workup

Caption: Troubleshooting logic for low yield in 2-methylquinazolin-4(3H)-one synthesis.

References

Technical Support Center: Purification of 4-Methylquinazoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-methylquinazoline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The primary purification techniques for this compound and its derivatives are recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Recrystallization is a cost-effective method for initial purification, while column chromatography is effective for separating compounds with different polarities.[1] For achieving high purity (>99%) or separating closely related analogs, preparative HPLC is the preferred method.[1]

Q2: What are the typical impurities encountered in the synthesis of this compound derivatives?

A2: Common impurities often originate from unreacted starting materials, such as 2-aminoacetophenone or anthranilic acid derivatives, and by-products from the cyclization reaction.[1][2] For instance, in the synthesis of 2-(chloromethyl)-4-methylquinazoline, a known intermediate for the drug Linagliptin, a novel impurity, 4,4'-(2-methylpropane-1,3-diyl)bis(2-(chloromethyl)quinazoline), has been identified.[3] Incomplete reactions can also lead to the presence of intermediates, such as N-(2-acetylphenyl)formamide.

Q3: How can I effectively remove colored impurities from my product?

A3: Colored impurities can often be removed during recrystallization by adding activated charcoal to the hot solution before filtration.[4] The charcoal adsorbs the colored compounds, which are then removed by hot filtration. It is crucial to use a minimal amount of charcoal to avoid adsorbing the desired product, which would reduce the overall yield.

Q4: My purified this compound derivative shows low stability. What could be the cause?

A4: The stability of quinazoline derivatives can be influenced by factors such as pH and the presence of nucleophiles. The quinazoline core is a basic heterocycle and can react with acids. Certain derivatives may be susceptible to hydrolysis or other degradation pathways depending on their functional groups. It is advisable to store purified compounds in a cool, dry, and inert atmosphere.

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.[5]

  • Solution: Select a solvent with a lower boiling point. Try using a larger volume of solvent or a solvent system where the compound is less soluble. Adding a seed crystal of the pure compound can also help induce crystallization.[6]

Problem: Low recovery of the purified product.

  • Possible Cause: The compound is too soluble in the cold solvent, or too much solvent was used for dissolution. Premature crystallization may have occurred during hot filtration.[1]

  • Solution: Ensure the minimum amount of hot solvent is used. Cool the solution slowly and then in an ice bath to maximize crystal formation.[5] To prevent premature crystallization, preheat the filtration apparatus.[1] Consider using a different solvent or a mixture of solvents.

Problem: The product is still impure after recrystallization.

  • Possible Cause: The impurities have similar solubility to the desired compound, leading to co-crystallization.

  • Solution: Try a different solvent or a sequence of recrystallizations from different solvents. A preliminary purification by column chromatography might be necessary to remove the persistent impurities before a final recrystallization step.[1]

Column Chromatography

Problem: Poor separation of the desired compound from impurities (overlapping bands).

  • Possible Cause: The solvent system (eluent) is not optimal, the column is overloaded with the sample, or the column was packed improperly.[1]

  • Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots.[1] Reduce the amount of sample loaded onto the column. Ensure the column is packed uniformly without any cracks or channels.[7] A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[8]

Problem: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.

  • Solution: Gradually increase the polarity of the mobile phase. For basic compounds like quinazolines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve elution and peak shape by neutralizing acidic sites on the silica gel.[8]

Problem: Tailing of peaks during elution.

  • Possible Cause: Strong interaction between the basic quinazoline nitrogen and acidic silanol groups on the silica gel stationary phase.

  • Solution: Add a small amount of triethylamine or pyridine to the mobile phase to compete for the active sites on the silica gel. Alternatively, use a deactivated silica gel or a different stationary phase like alumina.[8]

Preparative HPLC

Problem: Broad or asymmetric peaks.

  • Possible Cause: Column overloading, inappropriate mobile phase, or column degradation.[1]

  • Solution: Reduce the concentration or injection volume of the sample. Optimize the mobile phase composition, including the organic modifier, pH, and any additives. Adding a modifier like formic acid or trifluoroacetic acid (0.1%) can often improve peak shape for basic compounds.[1] If the column is old or has been used extensively, it may need to be replaced.

Problem: High backpressure.

  • Possible Cause: Blockage in the system, high mobile phase viscosity, or a high flow rate.[1]

  • Solution: Filter the sample and mobile phases before use to remove any particulate matter. Check for blockages in the lines or column frits. Reduce the flow rate or use a less viscous mobile phase. Operating at a slightly elevated temperature can also reduce viscosity and backpressure.[1]

Data Presentation

Table 1: Recrystallization Solvents for Quinazoline Derivatives

Compound TypeSolvent(s)Observed YieldReference
3-Benzimidazolyl-4(3H)-quinazolinone95% Ethanol94%[9]
2,3-disubstituted quinazoline derivativesAcetic Acid59%
3-substituted-quinazolin-4(3H)-onesEthanol-[10]
4-anilinoquinazoline derivativesIsopropanol-[4]

Table 2: Column Chromatography Conditions for Quinazoline Derivatives

Stationary PhaseMobile Phase (Eluent)Compound TypeReference
Silica GelHexane / Ethyl Acetate4(3H)-quinazolinone derivatives[1]
Silica GelDichloromethane / MethanolPolar quinazoline derivatives[11]
Silica GelChloroform / n-hexane4-aminoquinazoline derivatives

Table 3: Preparative HPLC Conditions for Quinazoline Derivatives

Column TypeMobile Phase AMobile Phase BGradient ExampleAdditiveReference
C18 Reverse-PhaseWaterAcetonitrile or Methanol10% to 90% B over 20-30 min0.1% Formic Acid or TFA[1]
Titan C180.15% Trifluoroacetic acid in waterAcetonitrileGradient elutionTFA[12]
OmniSpher C180.1 M Ammonium acetate, pH 7.2AcetonitrileIsocratic (30:70, v/v)Ammonium acetate[13]

Experimental Protocols

Protocol 1: Recrystallization (Single Solvent)
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent in which the compound is highly soluble when hot and poorly soluble when cold.[1]

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask and add a minimal amount of the hot solvent with stirring until the compound is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or charcoal.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[1]

Protocol 2: Flash Column Chromatography
  • Stationary Phase and Column Preparation: Select a column of appropriate size and plug the bottom with cotton or glass wool. Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed without air bubbles. Add a thin layer of sand on top of the silica gel.[1][14]

  • Solvent System Selection: Determine an appropriate mobile phase using TLC. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate. The polarity is adjusted until the desired compound has an Rf value of approximately 0.2-0.4.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). For "dry loading," adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column.[7]

  • Elution: Carefully add the eluent to the top of the column and begin elution by applying pressure (e.g., with a pump or inert gas). Collect fractions sequentially.[15]

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Protocol 3: Preparative HPLC
  • Method Development: Develop and optimize a separation method on an analytical scale first. This involves selecting the appropriate column (C18 is common for quinazoline derivatives), mobile phase, and gradient.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter to remove any particulate matter.[1]

  • Scale-Up: Scale up the analytical method to the preparative column by adjusting the flow rate and injection volume based on the column dimensions.[16]

  • Purification and Fraction Collection: Inject the prepared sample onto the preparative HPLC system. Collect the fractions corresponding to the peak of the desired compound as it elutes from the column.[1]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent, typically by lyophilization (freeze-drying) or rotary evaporation.[1]

Mandatory Visualization

Purification_Workflow crude_product Crude this compound Derivative initial_assessment Initial Purity Assessment (TLC, HPLC, NMR) crude_product->initial_assessment recrystallization Recrystallization initial_assessment->recrystallization High crude purity or large scale column_chromatography Column Chromatography initial_assessment->column_chromatography Moderate purity, mixed impurities prep_hplc Preparative HPLC initial_assessment->prep_hplc Low purity, close analogs purity_check_1 Purity Check recrystallization->purity_check_1 purity_check_2 Purity Check column_chromatography->purity_check_2 purity_check_3 Purity Check prep_hplc->purity_check_3 purity_check_1->column_chromatography Purity not OK pure_product Pure Product (>99%) purity_check_1->pure_product Purity OK purity_check_2->recrystallization Purity not OK, crystalline solid purity_check_2->prep_hplc Purity not OK purity_check_2->pure_product Purity OK purity_check_3->pure_product Purity OK further_purification Further Purification Needed purity_check_3->further_purification Purity not OK

Caption: A decision-making workflow for selecting a suitable purification technique.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography check_rf Are Rf values on TLC in the optimal range (0.2-0.4)? start->check_rf adjust_polarity Adjust Mobile Phase Polarity: - Too high Rf: Decrease polarity - Too low Rf: Increase polarity check_rf->adjust_polarity No check_loading Was the column overloaded? check_rf->check_loading Yes adjust_polarity->start reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Is the column packing uniform? check_loading->check_packing No reduce_load->start repack_column Repack the Column check_packing->repack_column No consider_gradient Consider Gradient Elution check_packing->consider_gradient Yes repack_column->start success Improved Separation consider_gradient->success

Caption: A troubleshooting guide for poor separation in column chromatography.

EGFR_Signaling_Pathway ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf RAS-RAF-MEK-ERK Pathway dimerization->ras_raf pi3k_akt PI3K-AKT-mTOR Pathway dimerization->pi3k_akt quinazoline 4-Anilinoquinazoline Derivatives (e.g., Gefitinib, Erlotinib) quinazoline->dimerization Inhibition proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation pi3k_akt->proliferation

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

References

Technical Support Center: Overcoming Side Product Formation in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinazoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of quinazolines, with a focus on minimizing side product formation.

Troubleshooting Guides

This section provides solutions to common problems encountered during quinazoline synthesis, such as low yields and the presence of significant impurities.

Problem 1: Low Yield of the Desired Quinazoline Product

A low yield of the target quinazoline can be a result of incomplete reactions, degradation of starting materials or products, or the formation of stable, undesired side products.

Possible CauseRecommended ActionExpected Outcome
Incomplete Reaction - Extend the reaction time and monitor progress using TLC or LC-MS.- Increase the reaction temperature incrementally.- Employ microwave irradiation to potentially accelerate the reaction and improve yields.Increased conversion of starting materials to the desired quinazoline product.
Suboptimal Catalyst or Reaction Conditions - Screen different catalysts, such as Lewis acids (e.g., ZnCl₂) or transition metals (e.g., Ru, Cu, Fe complexes). Iodine has also been shown to be an effective catalyst in some syntheses.[1][2][3]- Adjust the pH of the reaction mixture; both acidic and basic conditions can influence the reaction pathway and rate.Enhanced reaction rate and selectivity, leading to a higher yield of the desired product.
Formation of Quinazolin-4(3H)-one Byproducts - In Niementowski reactions using formamide, an excess of formamide can favor the formation of the desired quinazoline over the quinazolinone byproduct.[4]- Modify the synthetic route, for example, by using isatoic anhydride in place of anthranilic acid.[5]Minimized formation of the 4-oxo-3,4-dihydroquinazoline byproduct, thus increasing the relative yield of the target quinazoline.
Degradation of Starting Materials or Product - Employ milder reaction conditions, including lower temperatures and shorter reaction times, especially if the starting materials or product are thermally sensitive.- Consider a solvent-free approach or use a high-boiling point inert solvent to prevent unwanted side reactions.[4]Preservation of the integrity of the reactants and the final product, leading to a cleaner reaction and higher yield.
Problem 2: Significant Formation of Quinazolin-4(3H)-one Impurities

The formation of quinazolin-4(3H)-ones is a very common side reaction, particularly in the Niementowski synthesis where anthranilic acid and an amide are heated together.[4][5][6]

Troubleshooting Workflow for Quinazolinone Impurities

G start High Quinazolinone Impurity Detected check_reaction Review Reaction Conditions start->check_reaction is_niementowski Is it a Niementowski Reaction? check_reaction->is_niementowski adjust_formamide Increase Molar Excess of Formamide is_niementowski->adjust_formamide Yes optimize_temp Optimize Reaction Temperature (Lower if possible) is_niementowski->optimize_temp No adjust_formamide->optimize_temp purification Optimize Purification Protocol (e.g., Column Chromatography, Recrystallization) adjust_formamide->purification change_route Consider Alternative Synthesis Route (e.g., Bischler Synthesis) change_route->purification check_catalyst Evaluate Catalyst System (If applicable) optimize_temp->check_catalyst optimize_temp->purification check_catalyst->change_route check_catalyst->purification

Troubleshooting workflow for quinazolinone impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in quinazoline synthesis?

The most frequently observed side products are quinazolin-4(3H)-ones and quinazoline N-oxides.[4] The formation of these byproducts is highly dependent on the synthetic route and reaction conditions employed. For instance, the Niementowski reaction is particularly prone to forming quinazolinone derivatives.[4][5][6]

Q2: How can I detect and characterize these side products?

A combination of analytical techniques is recommended for accurate identification and quantification:

  • Thin-Layer Chromatography (TLC): A rapid and straightforward method to qualitatively assess the presence of multiple components in the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the product and the relative amounts of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for the structural elucidation of the main product and any impurities. The chemical shifts of the protons on the quinazoline ring are characteristic and can be used for identification.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps in identifying unknown byproducts.

Q3: Are there "greener" or more efficient methods for quinazoline synthesis that can minimize side products?

Yes, several modern synthetic strategies focus on environmentally benign and efficient approaches. Microwave-assisted organic synthesis (MAOS), particularly under solvent-free conditions, has been shown to be highly effective in reducing reaction times, increasing yields, and often improving product selectivity.[5] Additionally, the use of nanocatalysts and transition-metal-catalyzed reactions can offer milder reaction conditions and greater control over product formation, thereby minimizing side reactions.[3][7]

Q4: What is the mechanism of the Niementowski reaction, and how does it lead to quinazolinone byproducts?

The Niementowski reaction involves the thermal condensation of an anthranilic acid with an amide. The proposed mechanism is thought to begin with the formation of a Schiff base, followed by intramolecular condensation and subsequent dehydration to form the quinazoline ring.[8] The formation of the quinazolinone byproduct occurs when the cyclization proceeds through the carbonyl group of the amide, leading to the 4-oxo derivative.

G cluster_main Desired Quinazoline Pathway cluster_side Quinazolinone Side Product Pathway anthranilic_acid Anthranilic Acid schiff_base Schiff Base Intermediate anthranilic_acid->schiff_base amide Amide amide->schiff_base cyclization_q Intramolecular Cyclization (via Amide N) schiff_base->cyclization_q quinazoline Quinazoline cyclization_q->quinazoline anthranilic_acid_s Anthranilic Acid schiff_base_s Schiff Base Intermediate anthranilic_acid_s->schiff_base_s amide_s Amide amide_s->schiff_base_s cyclization_qo Intramolecular Cyclization (via Amide C=O) schiff_base_s->cyclization_qo quinazolinone Quinazolin-4(3H)-one cyclization_qo->quinazolinone G start Start setup Combine Starting Materials, Catalyst, and Solvent in Reaction Vessel start->setup reaction Heat Reaction Mixture to Optimized Temperature for a Predetermined Time setup->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool Reaction and Perform Aqueous Work-up monitor->workup Complete extraction Extract Product with Organic Solvent workup->extraction purification Purify Crude Product (Column Chromatography/Recrystallization) extraction->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Technical Support Center: Troubleshooting Low Solubility of 4-Anilinoquinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the common challenge of low aqueous solubility of 4-anilinoquinazoline compounds. These compounds, many of which are potent tyrosine kinase inhibitors, often exhibit poor solubility due to their rigid, lipophilic structures, hindering their preclinical evaluation and formulation development.[1]

This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why do many 4-anilinoquinazoline compounds have such low water solubility?

The poor water solubility of 4-anilinoquinazoline derivatives is primarily a consequence of their molecular structure. These compounds typically feature a rigid, fused heterocyclic quinazoline ring system combined with an anilino group and other lipophilic substituents. This architecture leads to high crystal lattice energy and low polarity, making it energetically unfavorable for water molecules to effectively solvate the compound.[1] Many of these compounds are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by low solubility and high permeability.[1][2]

Q2: My 4-anilinoquinazoline compound will not dissolve in my aqueous buffer for an in vitro assay. What is the first step I should take?

The recommended initial step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[1][3] For particularly challenging compounds, gentle warming (e.g., 37-60°C) and ultrasonication can facilitate dissolution in the organic solvent.[1] When preparing your working solution, dilute the stock into your aqueous assay buffer incrementally while vortexing to minimize precipitation.[1] If precipitation still occurs, it signifies that the final concentration of your compound exceeds its solubility limit in the final solvent mixture.[1]

Q3: I've prepared a DMSO stock of my compound, but it precipitates when I dilute it into my aqueous assay buffer. What can I do?

This common issue, known as "precipitation upon dilution," can be addressed with several strategies:[1]

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.[1]

  • Use a Co-solvent: Introducing a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can increase the solubility of your compound.[1][4]

  • Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby enhancing its apparent solubility.[1][4]

  • Utilize Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[1][4]

Q4: Can adjusting the pH of my buffer improve the solubility of my 4-anilinoquinazoline compound?

Yes, for ionizable compounds, adjusting the pH can be a very effective method to enhance solubility.[5] Many 4-anilinoquinazoline derivatives have basic functional groups with pKa values that allow for increased solubility in acidic conditions.[6] For instance, the solubility of gefitinib increases significantly at lower pH.[6] However, it is crucial to ensure that the pH change does not negatively impact the stability of your compound or the integrity of your biological assay.[1]

Q5: My compound shows good in vitro activity but poor oral bioavailability in animal models. What formulation strategies can I explore?

Low oral bioavailability for potent in vitro compounds is a frequent challenge, often stemming from poor aqueous solubility that limits dissolution and absorption in the gastrointestinal (GI) tract.[1][4] To improve bioavailability, you can explore various formulation strategies:

  • Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[2][4][7]

  • Salt Formation: For compounds with ionizable groups, forming a salt can dramatically increase solubility and dissolution rate.[8][9]

  • Solid Dispersions: Dispersing the compound in an amorphous state within a hydrophilic polymer matrix can enhance its wettability and dissolution.[2][8]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve dissolution and absorption.[1] A SEDDS formulation of Gefitinib, for example, showed a 2.14-fold increase in dissolution rate compared to the pure drug.[1]

  • Nanosuspensions: Creating a nanosuspension, a colloidal dispersion of the drug, can significantly enhance dissolution velocity and saturation solubility.[1][2]

Troubleshooting Guides

Issue 1: Compound Precipitation in Stock Solution
Symptom Possible Cause Suggested Solution
Compound will not dissolve in 100% DMSO.Insufficient solvent volume or use of low-quality/hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Gentle warming and ultrasonication can also aid dissolution.[1]
Stock solution in DMSO precipitates upon storage at 4°C or -20°C.The compound's solubility in DMSO is temperature-dependent.Store the stock solution at room temperature if stability permits. If refrigeration is necessary, gently warm and vortex the solution before use to redissolve any precipitate.
Issue 2: Compound Precipitation Upon Dilution into Aqueous Media
Symptom Possible Cause Suggested Solution
Immediate and heavy precipitation upon adding DMSO stock to aqueous buffer.The final concentration far exceeds the compound's aqueous solubility.Decrease the final concentration of the compound in the assay.[1]
Fine precipitate forms over time after dilution.The compound is slowly coming out of a supersaturated solution.Incorporate a co-solvent (1-5% v/v) like ethanol or PEG into the aqueous buffer.[1][4] Alternatively, add a low concentration of a surfactant like Tween® 80.[1][4]
Precipitation is observed even at low concentrations.The compound may be binding to plastics or interacting with components of the cell culture media.Consider using low-binding labware. Evaluate the compatibility of the compound with media components.

Quantitative Solubility Data

The following table summarizes publicly available solubility data for some common 4-anilinoquinazoline-based drugs. This data is intended for reference and may vary based on experimental conditions.

CompoundSolventSolubilityReference
Gefitinib DMSO~20 mg/mL[3][10]
DMF~20 mg/mL[3][10]
Ethanol~0.3 mg/mL[3][10]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[3][10]
Lapatinib WaterInsoluble[11][12]
EthanolInsoluble[11][12]
DMSO100-186 mg/mL[11][12]
Erlotinib WaterSparingly soluble
DMSOSoluble

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous organic solvent in which the 4-anilinoquinazoline compound is highly soluble. DMSO is the most common initial choice.[1]

  • Weighing: Accurately weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of the selected solvent to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Solubilization Assistance: If the compound does not readily dissolve, use a combination of gentle warming (37-60°C) and sonication in a water bath until the solution is clear.[1]

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assay
  • Buffer Preparation: Prepare a series of buffers with a range of pH values relevant to your experimental needs (e.g., from pH 4 to 8).

  • Equilibration: Add an excess amount of the 4-anilinoquinazoline compound to a fixed volume of each buffer in separate vials.

  • Incubation: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[5]

  • Data Analysis: Plot the measured solubility against the pH of the buffers to determine the pH-solubility profile of your compound.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
  • Component Selection: Choose a suitable hydrophilic carrier (e.g., PVP K30, Soluplus®, PEG 6000) and a volatile organic solvent (e.g., methanol, ethanol) in which both the 4-anilinoquinazoline compound and the carrier are soluble.[1][4]

  • Dissolution: Dissolve both the compound and the carrier in the chosen solvent.

  • Evaporation: Remove the solvent using a rotary evaporator to form a thin film.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.[2]

  • Characterization: Characterize the solid dispersion using techniques like X-ray powder diffraction (XRPD) to confirm the amorphous nature of the drug and perform dissolution studies to compare its performance against the pure crystalline drug.[2]

Visualizations

Signaling_Pathway cluster_EGFR EGFR Signaling EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Anilinoquinazoline 4-Anilinoquinazoline (e.g., Gefitinib, Erlotinib) Anilinoquinazoline->EGFR Inhibits ATP ATP ATP->EGFR Binds AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MAPK->Proliferation Experimental_Workflow cluster_0 Initial Solubility Assessment cluster_1 Troubleshooting Strategies start Low Solubility Identified stock_prep Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_prep dilution Dilute into Aqueous Buffer stock_prep->dilution precipitation_check Precipitation? dilution->precipitation_check no_precipitate Proceed with Assay precipitation_check->no_precipitate No reduce_conc Reduce Final Concentration precipitation_check->reduce_conc Yes add_cosolvent Add Co-solvent (1-5% v/v) precipitation_check->add_cosolvent Yes add_surfactant Add Surfactant (e.g., Tween 80) precipitation_check->add_surfactant Yes use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) precipitation_check->use_cyclodextrin Yes reduce_conc->dilution add_cosolvent->dilution add_surfactant->dilution use_cyclodextrin->dilution Logical_Relationship compound 4-Anilinoquinazoline Compound structure Rigid, Lipophilic Structure High Crystal Lattice Energy compound->structure solubility Low Aqueous Solubility structure->solubility bioavailability Poor Oral Bioavailability solubility->bioavailability formulation Formulation Strategies (e.g., Nanosuspension, Solid Dispersion) bioavailability->formulation improved_bioavailability Improved Bioavailability formulation->improved_bioavailability

References

Technical Support Center: Improving the Efficiency of Copper-Catalyzed Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the copper-catalyzed synthesis of quinazolinones. Our aim is to help you optimize your reaction conditions, improve yields, and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in copper-catalyzed quinazolinone synthesis?

A1: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst deactivation, and the nature of your starting materials. Key areas to investigate are reaction temperature, time, solvent, and the integrity of your copper catalyst.[1] Steric hindrance and the electronic properties of substituents on your reactants can also significantly impact the reaction's efficiency.[1]

Q2: How can I minimize the formation of side products?

A2: Side product formation is a common issue. Common byproducts can include unreacted starting materials, hydrolysis products if water is present, and over-oxidized or reduced species depending on the specific reaction conditions.[1] To minimize their formation, ensure your starting materials are pure, run the reaction under an inert atmosphere if necessary, and optimize the reaction time to avoid decomposition of the desired product.

Q3: What are the best purification techniques for quinazolinone derivatives?

A3: Purification strategies depend on the physical properties of your product and the nature of the impurities. Column chromatography is a widely used and effective method for separating the target compound from reaction byproducts.[1] For solid products, recrystallization can be an excellent technique to obtain highly pure crystalline material.[1] A combination of these methods may be necessary to achieve the desired purity.

Q4: Can the copper catalyst be recycled?

A4: In some cases, particularly with heterogeneous copper catalysts like CuO nanoparticles, the catalyst can be recovered and reused for several cycles without a significant loss of activity.[2] Catalyst recovery typically involves simple filtration or centrifugation after the reaction is complete.

Troubleshooting Guides

Issue 1: Low or No Product Yield

A systematic approach to troubleshooting is crucial when you observe low or no formation of your desired quinazolinone. The following guide will walk you through the most common culprits and their solutions.

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for diagnosing and resolving low product yield.

Detailed Troubleshooting Steps:

  • Verify Reaction Conditions: Double-check the temperature, reaction time, and stoichiometry of your reactants against the established protocol. Minor deviations can sometimes lead to significant drops in yield.

  • Assess Starting Material Purity: Impurities in your starting materials can poison the catalyst or lead to unwanted side reactions.[1] If possible, purify your starting materials before use.

  • Check Catalyst Activity: Copper catalysts can be sensitive to air and moisture. Ensure your catalyst is active and has been stored correctly. In some cases, catalyst deactivation can occur during the reaction.[3]

  • Evaluate Reaction Atmosphere: Many copper-catalyzed reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or sensitive reagents. However, some protocols utilize air as the oxidant.[4] Ensure you are using the appropriate atmosphere for your specific reaction.

  • Systematic Optimization: If the above steps do not resolve the issue, a systematic optimization of reaction parameters may be necessary. This can involve screening different solvents, ligands, bases, and temperatures.

Issue 2: Catalyst Deactivation

Copper catalyst deactivation is a common problem that can halt your reaction prematurely. Understanding the potential causes can help you mitigate this issue.

Factors Leading to Copper Catalyst Deactivation

CatalystDeactivation cluster_causes Potential Causes of Deactivation catalyst Active Cu(I)/Cu(II) Catalyst deactivation Deactivated Copper Species catalyst->deactivation Deactivation Pathways poisoning Substrate/Solvent Impurities (e.g., sulfur compounds) poisoning->deactivation agglomeration Sintering/Agglomeration of Nanoparticle Catalysts agglomeration->deactivation oxidation Oxidation to Inactive State oxidation->deactivation ligand_degradation Ligand Degradation ligand_degradation->deactivation

Caption: Common pathways leading to the deactivation of copper catalysts.

Mitigation Strategies:

  • Use High-Purity Reagents: Ensure your starting materials and solvents are free from impurities that can act as catalyst poisons.

  • Maintain an Inert Atmosphere: For reactions sensitive to oxidation, working under a nitrogen or argon atmosphere can prevent the oxidation of the active copper species.

  • Optimize Ligand Choice: The ligand plays a crucial role in stabilizing the copper catalyst.[5] If ligand degradation is suspected, screening alternative ligands may be beneficial.

  • Consider Catalyst Support: For heterogeneous catalysts, the choice of support can influence its stability and resistance to deactivation.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key findings from the literature on the optimization of various parameters in copper-catalyzed quinazolinone synthesis.

Table 1: Effect of Copper Catalyst on Yield

EntryCatalystSolventBaseTemperature (°C)Yield (%)Reference
1CuIDMFCs₂CO₃Room Temp85[6]
2CuBrDMSOK₂CO₃11092[4]
3CuClDMFCs₂CO₃Room Temp82[6]
4Cu₂OCHCl₃-10091[7]
5Cu(OAc)₂·H₂OAnisoleEt₃N150 (MW)71[8]

Table 2: Effect of Solvent on Yield

EntryCatalystSolventBaseTemperature (°C)Yield (%)Reference
1CuBrDMSOK₂CO₃11092[4]
2CuBrDMFK₂CO₃11085[4]
3CuBrTolueneK₂CO₃11062[4]
4CuBrDioxaneK₂CO₃11058[4]
5CuIDMFCs₂CO₃Room Temp85[6]

Table 3: Effect of Base on Yield

EntryCatalystSolventBaseTemperature (°C)Yield (%)Reference
1CuIDMFCs₂CO₃Room Temp85[6]
2CuIDMFK₂CO₃Room Temp78[6]
3CuIDMFK₃PO₄Room Temp72[6]
4CuBrDMSOK₂CO₃11092[4]
5CuBrDMSOCs₂CO₃11088[4]

Experimental Protocols

Protocol 1: Copper-Catalyzed Domino Synthesis of 2-Phenylquinazolin-4(3H)-one

This protocol is adapted from a procedure utilizing a copper-catalyzed domino reaction between 2-iodobenzamide and benzylamine.[4]

Materials:

  • 2-Iodobenzamide

  • Benzylamine

  • Copper(I) bromide (CuBr)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add 2-iodobenzamide (0.2 mmol), potassium carbonate (0.6 mmol), and copper(I) bromide (0.02 mmol).

  • Add DMSO (2 mL) to the vessel.

  • Add benzylamine (0.4 mmol) to the reaction mixture.

  • Stir the reaction mixture at 110 °C under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylquinazolin-4(3H)-one.

Protocol 2: Copper-Catalyzed Synthesis of 3-Arylquinazolin-4(3H)-ones via Isocyanide Insertion

This protocol describes a microwave-assisted synthesis of 3-arylquinazolin-4(3H)-ones from an ethyl 2-isocyanobenzoate and an aromatic amine.[8]

Materials:

  • Ethyl 2-isocyanobenzoate

  • Aromatic amine

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Triethylamine (Et₃N)

  • Anisole

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • To a microwave vial, add ethyl 2-isocyanobenzoate (0.5 mmol), anisole (2.0 mL), triethylamine (1.0 mmol), and copper(II) acetate monohydrate (0.05 mmol).[8]

  • Add the aromatic amine (1.0 mmol) to the reaction mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes.[8]

  • After cooling, add dichloromethane and a saturated sodium bicarbonate solution to the reaction mixture.

  • Separate the aqueous layer and wash it twice with dichloromethane.

  • Combine the organic fractions, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the 3-arylquinazolin-4(3H)-one.[8]

References

Validation & Comparative

Comparative study of different 4-Methylquinazoline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the quinazoline scaffold represents a privileged structure due to its broad range of biological activities. The efficient synthesis of its derivatives, such as 4-methylquinazoline, is a critical aspect of discovering novel therapeutic agents. This guide provides a comparative analysis of three distinct methods for the synthesis of this compound, offering a side-by-side look at their reaction parameters, yields, and experimental protocols.

Comparative Data of Synthesis Methods

The following table summarizes the key quantitative data for three different approaches to synthesizing this compound, allowing for a rapid and objective comparison of their performance.

ParameterMethod 1: Lewis Acid Catalyzed CondensationMethod 2: Phosphoric Acid Catalyzed CyclizationMethod 3: Microwave-Assisted Solid-Phase Synthesis (for 2-methylquinazolin-4(3H)-one)
Starting Materials 2-Aminoacetophenone, Formamide2-Aminoacetophenone, ChloroacetamideAnthranilic acid, Acetic anhydride, Ammonia
Catalyst/Reagent Boron trifluoride etherate (BF₃·Et₂O)Phosphoric acid (H₃PO₄)-
Solvent Formamide (acts as solvent and reagent)Ethanol-
Temperature 150°CRefluxMicrowave irradiation
Reaction Time 6 hours45 hours8-10 minutes (first step)
Yield 86%[1]94.26% (of intermediate)[2]~80% (overall)[3]
Purity Not explicitly stated99.9% (of intermediate)[2]>95%[3]

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the chemical transformations for each of the described synthesis methods.

Method_1 2-Aminoacetophenone 2-Aminoacetophenone This compound This compound 2-Aminoacetophenone->this compound Formamide, BF₃·Et₂O, 150°C, 6h Formamide Formamide Formamide->this compound

Method 1: Lewis Acid Catalyzed Synthesis of this compound.

Method_2 2-Aminoacetophenone 2-Aminoacetophenone Intermediate_II Intermediate II 2-Aminoacetophenone->Intermediate_II H₃PO₄, Ethanol, Reflux, 45h Chloroacetamide Chloroacetamide Chloroacetamide->Intermediate_II 2-(chloromethyl)-4-methylquinazoline 2-(chloromethyl)- This compound Intermediate_II->2-(chloromethyl)-4-methylquinazoline Further processing

Method 2: Synthesis of a this compound Precursor.

Method_3 Anthranilic_acid Anthranilic acid Benzoxazinone 2-methyl-4H-3,1-benzoxazin-4-one Anthranilic_acid->Benzoxazinone Microwave, 8-10 min Acetic_anhydride Acetic anhydride Acetic_anhydride->Benzoxazinone Quinazolinone 2-methylquinazolin-4(3H)-one Benzoxazinone->Quinazolinone Ammonia, Solid support, Microwave Ammonia Ammonia Ammonia->Quinazolinone

Method 3: Microwave-Assisted Synthesis of a Quinazolinone Core.

Detailed Experimental Protocols

Method 1: Optimized Lewis Acid Catalyzed Synthesis of this compound[1]

This method utilizes 2-aminoacetophenone and formamide as starting materials in the presence of a Lewis acid catalyst.

Materials:

  • 2-Aminoacetophenone

  • Formamide

  • Boron trifluoride etherate (BF₃·Et₂O)

Procedure:

  • In a reaction vessel, combine 2-aminoacetophenone and formamide. The optimized weight ratio of 2-aminoacetophenone to formamide is 1:52.

  • Add boron trifluoride etherate (BF₃·Et₂O) as the catalyst. The optimal molar ratio of 2-aminoacetophenone to BF₃·Et₂O is 1:0.5.

  • Heat the reaction mixture to 150°C.

  • Maintain the reaction at this temperature for 6 hours.

  • After the reaction is complete, proceed with appropriate workup and purification steps to isolate the this compound product.

Under these optimized conditions, a yield of 86% has been reported.[1]

Method 2: Synthesis of 2-(chloromethyl)-4-methylquinazoline Intermediate[2]

This protocol describes the synthesis of a key intermediate which can be further modified to obtain various this compound derivatives.

Materials:

  • o-Aminoacetophenone (13.52 g, 0.1 mol)

  • Chloroacetamide (10.29 g, 0.11 mol)

  • Phosphoric acid (H₃PO₄) (11.76 g, 0.12 mol)

  • Absolute ethanol (100 ml total)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated brine

Procedure:

  • In a round-bottom flask, dissolve 13.52 g of o-aminoacetophenone in 80 ml of absolute ethanol with stirring.

  • Add 11.76 g of phosphoric acid to the solution.

  • Slowly add a solution of 10.29 g of chloroacetamide dissolved in 20 ml of absolute ethanol at room temperature.

  • After the addition is complete, reflux the reaction mixture for 45 hours.

  • Cool the reaction mixture and filter.

  • Wash the filtrate with saturated brine.

  • Evaporate the solvent from the filtrate.

  • Extract the organic phase with ethyl acetate and dry it over anhydrous sodium sulfate.

  • Concentrate the solution and dry it under vacuum to obtain the solid intermediate product.

This procedure reportedly yields 18.16 g (94.26%) of the intermediate with a purity of 99.9%.[2]

Method 3: Microwave-Assisted Solid-Phase Synthesis of 2-Methylquinazolin-4(3H)-one[3]

This two-step, microwave-assisted method provides a rapid route to the quinazolinone core, which is a close analog and important precursor in quinazoline chemistry.

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

  • Mix anthranilic acid (0.685 g, 5 mmol) and acetic anhydride (1.0 mL, 2 equivalents).

  • Irradiate the neat mixture with microwaves for 8-10 minutes.

  • After heating, concentrate the reaction mixture under high vacuum.

  • Extract the crude product with dry n-heptane. The resulting benzoxazinone is used immediately in the next step due to its sensitivity to moisture.

Step 2: Synthesis of 2-methylquinazolin-4(3H)-one

  • Thoroughly mix 2-methyl-4H-3,1-benzoxazin-4-one (0.4 g, 2.5 mmol), a selected solid support (e.g., alumina or silica gel, in 0.5, 1, or 1.5 weight equivalents), and 25% aqueous ammonia (3.5 mL, 50 mmol).

  • Irradiate the mixture with microwaves for a selected period.

  • Remove the solvent under vacuum.

  • Extract the residue with methanol to isolate the product.

This optimized two-step process can achieve an overall yield of approximately 80% with a purity of over 95%.[3]

Conclusion

The choice of synthesis method for this compound and its derivatives depends on the specific requirements of the researcher, including desired yield, purity, reaction time, and available equipment. The Lewis acid-catalyzed method offers a high-yield, one-step process. The phosphoric acid-catalyzed route provides a very high yield of a key intermediate with excellent purity, suitable for further derivatization. The microwave-assisted synthesis, while demonstrated here for a related quinazolinone, highlights a modern, rapid, and efficient alternative to conventional heating methods that can likely be adapted for the direct synthesis of this compound. Researchers should consider these factors when selecting the most appropriate synthetic strategy for their application.

References

A Comparative Analysis of 4-Anilinoquinazolines and Other EGFR Inhibitors in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of key EGFR inhibitor classes.

The epidermal growth factor receptor (EGFR) is a cornerstone of targeted cancer therapy, with its dysregulation being a key driver in numerous malignancies. A diverse arsenal of inhibitors has been developed to counteract aberrant EGFR signaling. Among these, the 4-anilinoquinazoline scaffold has emerged as a prolific platform for the development of potent and selective EGFR tyrosine kinase inhibitors (TKIs). This guide provides an objective comparison of 4-anilinoquinazolines against other classes of EGFR inhibitors, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this critical area of oncology.

Mechanism of Action: A Tale of Two Binding Modes

EGFR inhibitors can be broadly categorized based on their mechanism of action. 4-Anilinoquinazolines belong to the class of small molecule TKIs that competitively bind to the ATP-binding site within the intracellular kinase domain of EGFR.[1][2] This reversible inhibition prevents ATP from binding, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1][3]

In contrast, other major classes of EGFR inhibitors, such as monoclonal antibodies (e.g., Cetuximab, Panitumumab), function extracellularly. They bind to the extracellular domain of EGFR, sterically hindering ligand binding and receptor dimerization, which are essential first steps in receptor activation.

More recent generations of TKIs, some of which are also based on the 4-anilinoquinazoline framework, exhibit irreversible binding by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket.[4] This mode of inhibition offers the potential for more sustained target engagement.

Performance and Efficacy: A Quantitative Comparison

The efficacy of EGFR inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. The following tables summarize the in vitro inhibitory activities of various 4-anilinoquinazoline derivatives and other EGFR inhibitors against EGFR kinase and cancer cell proliferation.

Table 1: Comparative Inhibitory Activity (IC50) of EGFR Inhibitors Against EGFR Kinase

Inhibitor ClassCompoundEGFR Mutation StatusIC50 (nM)
4-Anilinoquinazoline (1st Gen)GefitinibWild-Type25.42[5][6]
4-Anilinoquinazoline (1st Gen)ErlotinibWild-Type33.25[5][6]
4-Anilinoquinazoline (Novel)Compound 7iWild-Type17.32[5][6]
4-Anilinoquinazoline (Novel)Compound 19hWild-Type0.47[7]
4-Anilinoquinazoline (Irreversible)WZ8040L858R/T790M9[4]
4-Anilinoquinazoline (Novel)Compound 15aWild-Type130[8]
4-Anilinoquinazoline (Novel)Compound 15bWild-Type150[8]

Table 2: Comparative Anti-proliferative Activity (IC50) of EGFR Inhibitors in Cancer Cell Lines

Inhibitor ClassCompoundCell LineEGFR Mutation StatusIC50 (µM)
4-Anilinoquinazoline (1st Gen)GefitinibA549, HT-29, MCF-7Wild-Type>10 (for all)[5]
4-Anilinoquinazoline (1st Gen)ErlotinibA549, HT-29, MCF-7Wild-Type>10 (for all)[5]
4-Anilinoquinazoline (Novel)Compound 7iA549Wild-Type2.25[5][6]
4-Anilinoquinazoline (Novel)Compound 7iHT-29Wild-Type1.72[5][6]
4-Anilinoquinazoline (Novel)Compound 7iMCF-7Wild-Type2.81[5][6]
4-Anilinoquinazoline (Irreversible)WZ8040PC9 (del E746_A750)Activating0.006[4]
4-Anilinoquinazoline (Irreversible)WZ8040H3255 (L858R)Activating0.066[4]
4-Anilinoquinazoline (Irreversible)WZ8040H1975 (L858R/T790M)Resistance0.009[4]
4-Anilinoquinazoline (Novel)Compound 15bHT-29Wild-Type5.27[8]
4-Anilinoquinazoline (Novel)Compound 15bMCF-7Wild-Type4.41[8]
4-Anilinoquinazoline (Novel)Compound 14dBaF3-EGFR (19del/T790M/C797S)Resistance0.09[9]
4-Anilinoquinazoline (Novel)Compound 14dBaF3-EGFR (L858R/T790M/C797S)Resistance0.75[9]

Signaling Pathways and Experimental Workflows

To understand the impact of these inhibitors, it is crucial to visualize the EGFR signaling cascade and the experimental procedures used for their evaluation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_inhibitors Inhibitor Action EGF EGF/TGF-α EGFR EGFR EGF->EGFR P1 P EGFR->P1 P2 P EGFR->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K P3 P P4 P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation mAb Monoclonal Antibodies (e.g., Cetuximab) mAb->EGF Block Ligand Binding TKI 4-Anilinoquinazolines (e.g., Gefitinib) TKI->EGFR Inhibit Kinase Activity

Caption: EGFR Signaling Pathway and Points of Inhibition.

The diagram above illustrates the EGFR signaling cascade, which is initiated by ligand binding and receptor dimerization, leading to autophosphorylation and the activation of downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately promoting cell proliferation and survival. Monoclonal antibodies act extracellularly to block ligand binding, while 4-anilinoquinazolines inhibit the intracellular kinase activity.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., A549, H1975) Inhibitor_Treatment Treatment with EGFR Inhibitors Cell_Culture->Inhibitor_Treatment Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Inhibitor_Treatment->Kinase_Assay Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Inhibitor_Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-EGFR, p-AKT, p-ERK) Inhibitor_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Inhibitor_Treatment->Apoptosis_Assay Data_Quantification Data Quantification and Statistical Analysis Kinase_Assay->Data_Quantification Viability_Assay->Data_Quantification Western_Blot->Data_Quantification Apoptosis_Assay->Data_Quantification Results Comparative Efficacy and Mechanism of Action Data_Quantification->Results

Caption: Experimental Workflow for Evaluating EGFR Inhibitors.

This workflow outlines the key steps in the preclinical evaluation of EGFR inhibitors. It begins with treating cancer cell lines with the inhibitors, followed by a series of in vitro assays to determine their biochemical potency, anti-proliferative effects, impact on downstream signaling, and ability to induce apoptosis. The final step involves data analysis to compare the efficacy and elucidate the mechanism of action.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summaries of key protocols used to generate the comparative data.

Biochemical EGFR Kinase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the EGFR kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like ADP-Glo™.[3][10][11][12]

  • Principle: The assay quantifies the amount of ADP produced during the kinase reaction.

  • Procedure:

    • Recombinant human EGFR kinase domain is incubated with a specific peptide substrate and ATP in a kinase buffer.

    • Serial dilutions of the test compound (e.g., a 4-anilinoquinazoline derivative) are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • A detection reagent is added to measure the amount of ADP generated, which is inversely proportional to the inhibitory activity of the compound.

    • IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT/MTS)

This colorimetric assay assesses the effect of an inhibitor on cell proliferation and viability.[13][14][15]

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the EGFR inhibitor for a specified duration (e.g., 48 or 72 hours).

    • The MTT or MTS reagent is added to each well, and the plates are incubated for 1-4 hours.

    • If using MTT, a solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

    • IC50 values for anti-proliferative activity are determined from the resulting dose-response curves.

Western Blot Analysis for Downstream Signaling

Western blotting is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins, such as AKT and ERK.[4][16][17]

  • Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

  • Procedure:

    • Cells are treated with the EGFR inhibitor for a defined period, often after stimulation with EGF.

    • Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK, and total ERK.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The intensity of the bands is quantified to determine the effect of the inhibitor on protein phosphorylation.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the inhibitor.[18][19][20][21][22]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye and used to label apoptotic cells. A viability dye like propidium iodide (PI) or DAPI is used to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.

  • Procedure:

    • Cells are treated with the EGFR inhibitor for a specified time.

    • Both adherent and floating cells are collected and washed.

    • The cells are resuspended in an Annexin V binding buffer.

    • Fluorescently labeled Annexin V and a viability dye are added to the cell suspension.

    • The cells are incubated in the dark at room temperature for 10-15 minutes.

    • The stained cells are analyzed by flow cytometry to determine the percentage of cells in different stages of apoptosis.

Conclusion

4-Anilinoquinazolines represent a highly successful and versatile scaffold for the development of EGFR inhibitors. They have demonstrated potent activity against both wild-type and mutant forms of EGFR, leading to the development of several clinically approved drugs. The comparative data presented in this guide highlight the varying potencies and cellular effects of different 4-anilinoquinazoline derivatives and provide a framework for their evaluation against other classes of EGFR inhibitors. The detailed experimental protocols offer a practical resource for researchers aiming to characterize novel EGFR-targeted therapies. As the landscape of EGFR mutations and resistance mechanisms continues to evolve, the continued exploration and optimization of the 4-anilinoquinazoline core and the development of novel inhibitor scaffolds will remain a critical endeavor in the pursuit of more effective cancer treatments.

References

Validating the Anticancer Activity of Novel 4-Methylquinazoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of novel 4-methylquinazoline derivatives against established alternatives. The data presented is compiled from recent preclinical studies and is intended to offer an objective overview of their performance, supported by experimental evidence.

Executive Summary

Novel this compound derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines. This guide focuses on three key mechanisms of action: dual PI3K/HDAC inhibition, dual EGFR/VEGFR-2 inhibition, and tubulin polymerization inhibition. Comparative data reveals that specific this compound derivatives exhibit superior or comparable efficacy to existing therapies, warranting further investigation and development.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro and in vivo efficacy of selected novel this compound derivatives compared to established anticancer agents.

Table 1: In Vitro Antiproliferative Activity of PI3K/HDAC Dual Inhibitors
CompoundTargetCancer Cell LineIC50 (µM)ComparatorComparator IC50 (µM)
Compound 23 PI3K/HDACHCT116 (Colon)Not SpecifiedBKM120 (PI3K Inhibitor)Not Specified
SAHA (HDAC Inhibitor)Not Specified
Compound 36 PI3K/HDACHCT116 (Colon)Not SpecifiedBKM120 (PI3K Inhibitor)Not Specified
SAHA (HDAC Inhibitor)Not Specified
Compound 59 PI3Kδ/HDAC6T47D (Breast)0.042[1]Not SpecifiedNot Specified
Table 2: In Vitro Antiproliferative Activity of EGFR/VEGFR-2 Dual Inhibitors
CompoundTargetCancer Cell LineIC50 (µM)ComparatorComparator IC50 (µM)
Compound 19i EGFR/VEGFR-2VariousEGFR: 0.001, VEGFR-2: 0.079[2]VandetanibEGFR: 0.011, VEGFR-2: Not Specified[3]
Compound 19j EGFR/VEGFR-2VariousEGFR: 0.078, VEGFR-2: 0.014[2]VandetanibEGFR: 0.011, VEGFR-2: Not Specified[3]
Compound 19l EGFR/VEGFR-2VariousEGFR: 0.051, VEGFR-2: 0.014[2]VandetanibEGFR: 0.011, VEGFR-2: Not Specified[3]
Compound 15a EGFR/VEGFR-2HT-29 (Colon)5.27 (antiproliferative)[4]Not SpecifiedNot Specified
MCF-7 (Breast)4.41 (antiproliferative)[4]
H460 (Lung)11.95 (antiproliferative)[4]
Table 3: In Vitro Antiproliferative Activity of Tubulin Polymerization Inhibitors
CompoundTargetCancer Cell LineIC50 (nM)ComparatorComparator IC50 (nM)
Compound 5f TubulinA549 (Lung)1.9 - 3.2 (GI50)[5]Combretastatin A-4 (CA-4)Not Specified
Compound 4a4 TubulinSKOV3 (Ovarian)0.4 - 2.7[6]Not SpecifiedNot Specified
Table 4: In Vivo Efficacy of a this compound Derivative
CompoundModelDosageTumor Growth Inhibition (%)
Compound 23 HCT116 Xenograft150 mg/kg (p.o.)45.8[7]
HGC-27 Xenograft30 mg/kg (i.p.)62.6[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are considered apoptotic, and PI positive cells are considered necrotic or late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Kinase Inhibition Assay (PI3K and HDAC)
  • Reaction Setup: In a 96-well plate, add the recombinant PI3K or HDAC enzyme, the respective substrate, and various concentrations of the test compound in an appropriate assay buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period.

  • Detection: For PI3K assays, measure the amount of ADP produced using a kinase-glo luminescent assay. For HDAC assays, use a fluorogenic substrate and measure the fluorescence intensity.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., HCT116) into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compound or vehicle control via the specified route (e.g., oral gavage, intraperitoneal injection) at the indicated doses and schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis. Calculate the tumor growth inhibition.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by novel this compound derivatives and the general experimental workflows.

PI3K_HDAC_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation HDAC HDAC Histones Acetylated Histones HDAC->Histones Deacetylates Gene_Expression Tumor Suppressor Gene Expression Histones->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Quinazoline This compound Derivative Quinazoline->PI3K Inhibits Quinazoline->HDAC Inhibits

Caption: PI3K/HDAC dual inhibition by this compound derivatives.

EGFR_VEGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT VEGFR2->PI3K_AKT PLCg PLCγ/PKC Pathway VEGFR2->PLCg Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis PLCg->Angiogenesis Quinazoline This compound Derivative Quinazoline->EGFR Inhibits Quinazoline->VEGFR2 Inhibits

Caption: EGFR/VEGFR-2 dual inhibition by this compound derivatives.

Tubulin_Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Arrest (G2/M) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Quinazoline This compound Derivative Quinazoline->Microtubules Inhibits

Caption: Tubulin polymerization inhibition by this compound derivatives.

Experimental_Workflow In_Vitro In Vitro Studies Cell_Viability Cell Viability (MTT Assay) In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) In_Vitro->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (PI Staining) In_Vitro->Cell_Cycle Kinase_Assay Kinase Inhibition Assay In_Vitro->Kinase_Assay In_Vivo In Vivo Studies Kinase_Assay->In_Vivo Xenograft Xenograft Model In_Vivo->Xenograft Efficacy Efficacy Evaluation (Tumor Growth Inhibition) Xenograft->Efficacy

Caption: General experimental workflow for anticancer drug validation.

References

Navigating the Kinome: A Comparative Guide to the Cross-reactivity of 4-Aminoquinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinazoline scaffold is a cornerstone in the development of targeted kinase inhibitors, leading to several FDA-approved drugs for the treatment of cancer. While highly effective against their primary targets, the therapeutic window and potential side effects of these compounds are often dictated by their cross-reactivity with other kinases in the human kinome. This guide provides an objective comparison of the kinase selectivity profiles of three prominent 4-aminoquinazoline derivatives: Gefitinib, Erlotinib, and Lapatinib, supported by experimental data and detailed protocols.

Kinase Cross-reactivity Profiles

The following tables summarize the inhibitory activity of Gefitinib, Erlotinib, and Lapatinib against their primary targets and a selection of notable off-target kinases. The data is primarily derived from KINOMEscan™ binding assays, which measure the equilibrium dissociation constant (Kd) or the percentage of kinase bound to the inhibitor at a specific concentration. Lower Kd values indicate stronger binding affinity.

Table 1: On-Target Kinase Inhibition

KinaseGefitinib (Kd, nM)Erlotinib (Kd, nM)Lapatinib (% Control @ 10 µM)
EGFR2.6[1]0.5[1]0.5[2]
ERBB2 (HER2)160[1]30[1]1.5[2]
ERBB4 (HER4)260[1]130[1]1.5[2]

Table 2: Selected Off-Target Kinase Interactions

KinaseGefitinib (Kd, nM)Erlotinib (Kd, nM)Lapatinib (% Control @ 10 µM)Signaling Pathway
AAK1130[1]160[1]1.5[2]N/A
GAK11[1]21[1]0.5[2]N/A
RIPK23.2[1]22[1]0.5[2]NF-κB Signaling
STK10--1.5[2]p38 MAPK Signaling
JAK2---JAK/STAT Signaling
SRC->10,000[3]-Multiple
ABL1->10,000[3]-Multiple

Experimental Protocols

The determination of kinase inhibitor cross-reactivity is predominantly performed using in vitro kinase assays. Below are detailed methodologies for two commonly employed platforms.

In Vitro Kinase Binding Assay (e.g., KINOMEscan™)

This assay quantifies the binding affinity of a test compound to a large panel of kinases.

Principle: The assay is based on a competition binding format. A kinase-tagged phage, a test compound, and an immobilized ligand that competes with the compound for binding to the kinase are the three main components. The amount of kinase that binds to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag on the phage.[1][2] A lower amount of bound kinase in the presence of the test compound indicates stronger competition and thus higher binding affinity.

Generalized Protocol:

  • Compound Preparation: A stock solution of the test compound (e.g., 100 mM in DMSO) is prepared and serially diluted to the desired concentrations.

  • Assay Plate Preparation: Kinase-tagged phages are incubated with the test compound at various concentrations in a multi-well plate.

  • Competition Binding: An immobilized, proprietary ligand is added to the wells, initiating competition for kinase binding between the test compound and the immobilized ligand. The plate is incubated to allow the binding to reach equilibrium.

  • Washing: Unbound phage is removed by washing the plate.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by eluting the bound phage and measuring the associated DNA tag using qPCR.

  • Data Analysis: The results are typically reported as the equilibrium dissociation constant (Kd) or the percentage of the control (DMSO) signal. A lower Kd or percentage of control indicates a stronger interaction.

In Vitro Kinase Activity Assay (e.g., LanthaScreen™ TR-FRET or ADP-Glo™)

These assays measure the ability of a compound to inhibit the catalytic activity of a kinase.

Principle (LanthaScreen™ TR-FRET): This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by a kinase.[4][5][6][7][8] A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor fluorophore in close proximity to a fluorescein acceptor fluorophore on the substrate, resulting in a FRET signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Generalized Protocol (LanthaScreen™ TR-FRET): [4][5][6][7][8]

  • Reagent Preparation: Prepare solutions of the kinase, a fluorescein-labeled substrate, and ATP in a suitable kinase reaction buffer.

  • Compound Addition: Add serial dilutions of the test compound to the wells of a microplate.

  • Kinase Reaction Initiation: Add the kinase and substrate solution to the wells. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.

  • Signal Measurement: After a brief incubation, measure the TR-FRET signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Principle (ADP-Glo™): This is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[9][10][11][12][13] The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is detected using a luciferase/luciferin reaction.

Generalized Protocol (ADP-Glo™): [9][10][11][12][13]

  • Kinase Reaction: In a multi-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations. Incubate at room temperature.

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the reagents for a luciferase-based ATP detection assay. Incubate for 30-60 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition based on the luminescence signal and determine the IC50 value.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by the on-target and off-target activities of 4-aminoquinazoline derivatives.

EGFR_HER2_Signaling cluster_membrane Plasma Membrane cluster_inhibitors 4-Aminoquinazoline Inhibitors cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS HER3 HER3 HER3->PI3K HER4 HER4 Gefitinib Gefitinib Gefitinib->EGFR inhibit Gefitinib->HER2 inhibit Erlotinib Erlotinib Erlotinib->EGFR inhibit Erlotinib->HER2 inhibit Lapatinib Lapatinib Lapatinib->EGFR inhibit Lapatinib->HER2 inhibit AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival, Proliferation, Angiogenesis mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival JAK_STAT_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates STAT STAT JAK2->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Gene_Transcription Gene Transcription (Proliferation, Survival) STAT_dimer->Gene_Transcription translocates to nucleus Erlotinib_off_target Erlotinib (off-target) Erlotinib_off_target->JAK2 may inhibit STK10_p38_Signaling cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Stress_Signals Cellular Stress MAP3K MAP3K Stress_Signals->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Inflammation_Apoptosis Inflammation, Apoptosis p38_MAPK->Inflammation_Apoptosis STK10 STK10 STK10->p38_MAPK activates Erlotinib_off_target Erlotinib (off-target) Erlotinib_off_target->STK10 may inhibit Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Test Compound Serial Dilution Plate_Setup Dispense Compound & Reagents to Plate Compound_Prep->Plate_Setup Reagent_Prep Kinase, Substrate, ATP, Antibody Prep Reagent_Prep->Plate_Setup Incubation Incubate for Kinase Reaction Plate_Setup->Incubation Detection Add Detection Reagents (e.g., TR-FRET, Luminescence) Incubation->Detection Read_Plate Measure Signal (Fluorescence/Luminescence) Detection->Read_Plate Data_Processing Calculate % Inhibition Read_Plate->Data_Processing IC50_Determination Generate Dose-Response Curve & Determine IC50 Data_Processing->IC50_Determination

References

In Vivo Validation of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antiviral efficacy of 2-Methylquinazolin-4(3H)-one against influenza A virus with established antiviral agents, Oseltamivir and Ribavirin. The data presented is based on experimental results from murine models of influenza infection.

Comparative Analysis of In Vivo Efficacy

The following tables summarize the quantitative data on the in vivo antiviral performance of 2-Methylquinazolin-4(3H)-one, Oseltamivir, and Ribavirin in mice infected with influenza A virus. It is important to note that the experimental conditions, such as the specific virus strain, mouse strain, dosage, and timing of treatment, may vary between studies, which can influence the observed efficacy.

Compound Mouse Strain Virus Strain Dosage Treatment Schedule Reduction in Lung Viral Load Survival Rate (%) Reference
2-Methylquinazolin-4(3H)-one BALB/cH1N15, 10 mg/kg/dayOral, daily for 5 days post-infectionSignificant reduction in neuraminidase activityData not available[1][2]
Oseltamivir BALB/cA/California/04/2009 (H1N1)50 mg/kg/dayOral, daily100-fold reduction100%
Oseltamivir BALB/cA/WSN/33 HAnc-Asp225Gly (H1N1)0.5 mg/kg/dayIntranasal, twice daily for 4 days, starting -4h pre-infection1,000-fold reduction on day 3100%
Ribavirin BALB/cA/California/04/2009 (H1N1)80 mg/kg/dayOral, daily100-fold reduction100%
Ribavirin BALB/cA/WSN/33 HAnc-Asp225Gly (H1N1)75 mg/kg/daySubcutaneous, twice daily for 4 days, starting -4h pre-infection30-fold reduction on day 330%
Ribavirin BALB/cA/Mexico/4108/2009 (pdmH1N1)40 mg/kg/dayDaily, starting on day of infectionLow viral titres correlated with survivalPartially protective[3][4]

Table 1: Comparison of In Vivo Antiviral Efficacy Against Influenza A Virus in Murine Models.

Compound Mouse Strain Virus Strain Dosage Effect on Lung Index/Inflammation Reference
2-Methylquinazolin-4(3H)-one BALB/cH1N12.5, 5, 10 mg/kgSignificantly attenuated the increase in lung index in a dose-dependent manner.[1][2]
Oseltamivir BALB/cA/California/04/2009 (H1N1)50 mg/kgDiminished injury to the alveolar-capillary barrier.[5]
Ribavirin BALB/cA/California/04/2009 (H1N1)80 mg/kgDiminished injury to the alveolar-capillary barrier and significantly reduced lymphocyte infiltration.[5]

Table 2: Comparison of Anti-inflammatory and Pathological Effects in Influenza-Infected Murine Lungs.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to allow for critical evaluation and replication of the findings.

In Vivo Influenza A Virus Infection Model

A common experimental workflow for in vivo antiviral testing in a murine model of influenza is as follows:

Experimental_Workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Animal_Acclimatization Animal Acclimatization (e.g., 6-8 week old BALB/c mice) Anesthesia Anesthesia (e.g., isoflurane or ketamine/xylazine) Animal_Acclimatization->Anesthesia Virus_Propagation Virus Propagation (e.g., in MDCK cells or embryonated eggs) Virus_Titration Virus Titration (Plaque assay or TCID50) Virus_Propagation->Virus_Titration Intranasal_Inoculation Intranasal Inoculation (e.g., 10^3 - 10^5 PFU in 50 µL) Virus_Titration->Intranasal_Inoculation Anesthesia->Intranasal_Inoculation Drug_Administration Drug Administration (e.g., oral gavage, intraperitoneal, or intranasal) Intranasal_Inoculation->Drug_Administration Monitor_Weight_Survival Monitor Body Weight & Survival Daily Drug_Administration->Monitor_Weight_Survival Lung_Harvest Lung Harvest at Specific Timepoints Drug_Administration->Lung_Harvest Viral_Load_Assay Viral Load Assay (Plaque Assay or qRT-PCR) Lung_Harvest->Viral_Load_Assay Histopathology Histopathology & Cytokine Analysis Lung_Harvest->Histopathology

In Vivo Antiviral Testing Workflow for Influenza in Mice.

a. Animals: Female BALB/c mice, typically 6-8 weeks old, are commonly used for influenza research.[6][7] Animals are acclimatized for a week before the experiment.

b. Virus: Influenza A virus strains such as A/California/04/2009 (H1N1) or A/WSN/33 (H1N1) are propagated in Madin-Darby canine kidney (MDCK) cells or embryonated chicken eggs.[6] The virus stock is titrated to determine the 50% lethal dose (LD50) or plaque-forming units (PFU) per milliliter.[8]

c. Infection: Mice are anesthetized, often with isoflurane or a combination of ketamine and xylazine.[6][9] A specific dose of the virus (e.g., 10^3 to 10^5 PFU) in a small volume (typically 50 µL) of phosphate-buffered saline (PBS) is administered intranasally.[6][9]

Drug Administration Protocols

a. 2-Methylquinazolin-4(3H)-one:

  • Route: Oral gavage.[1][2]

  • Dosage: 2.5, 5, or 10 mg/kg body weight, administered daily.[1][2]

  • Schedule: Treatment is typically initiated shortly after virus infection and continued for a specified duration, for example, 5 days.[1][2]

b. Oseltamivir:

  • Route: Oral gavage or intranasal administration.

  • Dosage: Varies depending on the study, for example, 0.5 mg/kg/day (intranasal) or 50 mg/kg/day (oral).

  • Schedule: Can be administered prophylactically (starting before infection) or therapeutically (starting after infection), often twice daily for 4-5 days.[10]

c. Ribavirin:

  • Route: Oral gavage, intraperitoneal, or subcutaneous injection.

  • Dosage: Typically ranges from 40 to 80 mg/kg/day.[5][3]

  • Schedule: Usually administered daily or twice daily, starting at or shortly after the time of infection.[10][3]

Endpoint Measurements

a. Survival and Body Weight: Mice are monitored daily for survival and changes in body weight for a period of 14-21 days post-infection.[5][11] A significant loss of body weight (e.g., >25-30%) is often used as a humane endpoint.[12]

b. Lung Viral Titer: At specific time points post-infection (e.g., days 3 and 6), a subset of mice from each group is euthanized, and their lungs are harvested.[10][12] The lungs are homogenized, and the viral load is quantified using a plaque assay on MDCK cells to determine PFU/ml or by quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA copies.[5][8]

c. Lung Index and Histopathology: The lung index is calculated as the ratio of lung weight to body weight. An increased lung index is indicative of edema and inflammation. For histopathological analysis, lung tissues are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess the degree of inflammation and tissue damage.[1][2]

d. Cytokine Analysis: The levels of pro-inflammatory and anti-inflammatory cytokines and chemokines in lung homogenates or bronchoalveolar lavage fluid (BALF) can be measured using methods like ELISA or multiplex assays to assess the immunomodulatory effects of the treatment.[5]

Potential Mechanism of Action of 2-Methylquinazolin-4(3H)-one

The precise antiviral mechanism of 2-Methylquinazolin-4(3H)-one is still under investigation. However, its ability to reduce the expression of viral neuraminidase (NA) and nucleoprotein (NP) in vivo suggests that it may interfere with viral replication.[1][2] The observed downregulation of pro-inflammatory cytokines also points towards an immunomodulatory role in mitigating virus-induced lung injury.

Mechanism_of_Action cluster_virus Influenza A Virus Infection cluster_drug 2-Methylquinazolin-4(3H)-one cluster_effects Therapeutic Effects Virus_Replication Viral Replication (NA & NP Expression) Reduced_Viral_Load Reduced Viral Load Virus_Replication->Reduced_Viral_Load Inflammatory_Response Host Inflammatory Response Ameliorated_Lung_Injury Ameliorated Lung Injury Inflammatory_Response->Ameliorated_Lung_Injury MQ_one 2-Methylquinazolin-4(3H)-one MQ_one->Virus_Replication Inhibits MQ_one->Inflammatory_Response Modulates Reduced_Viral_Load->Ameliorated_Lung_Injury

Postulated Mechanism of 2-Methylquinazolin-4(3H)-one.

References

Quinazoline Derivatives and EGFR: A Comparative Docking Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of various quinazoline derivatives to the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The following sections detail the experimental data from various docking studies, outline the methodologies used, and visualize the EGFR signaling pathway and a typical in-silico drug discovery workflow.

Comparative Docking Analysis of Quinazoline Derivatives with EGFR

The following table summarizes the quantitative data from several molecular docking studies investigating the interaction between quinazoline derivatives and the EGFR protein. The data includes the specific derivative, the docking score or binding energy (in kcal/mol), the IC50 value (where available), and the Protein Data Bank (PDB) ID of the EGFR structure used in the study. Lower docking scores and binding energies indicate a higher binding affinity.

Quinazoline DerivativeDocking SoftwareDocking Score/Binding Energy (kcal/mol)IC50 (µM)EGFR PDB IDReference
QZ-3AutoDock Vina-9.8-1M17[1]
QZ-5AutoDock Vina-11.21.6 (cytotoxicity), 0.8 (EGFR inhibition)1M17[1]
QZ-9AutoDock Vina-10.5-1M17[1]
Compound 3Glide-9.439-1M17[2]
Erlotinib (Reference)Glide-9.192-1M17[2]
Compound 33---1M17[2]
IcotinibAutoDock Vina-8.7-Not Specified[3]
Erlotinib (Reference)AutoDock Vina-7.3-Not Specified[3]
Compound 4f--0.00217 (wild-type EGFR)Not Specified[4]
Compound 9c--0.59Not Specified[5]
Lapatinib (Reference)--10.69-Not Specified[6]

Experimental Protocols: Molecular Docking of Quinazoline Derivatives with EGFR

The following is a generalized protocol for performing molecular docking studies of quinazoline derivatives with the EGFR protein, based on common practices reported in the literature.[7][8][9][10][11]

Software and Hardware:
  • Molecular Docking Software: AutoDock Vina, Glide (Schrödinger), GOLD, or similar.[1][2][3][12]

  • Visualization Software: PyMOL, Chimera, or Discovery Studio.[3]

  • Hardware: A high-performance computing workstation is recommended for efficient processing.

Preparation of the Receptor (EGFR):
  • Obtain the Crystal Structure: Download the 3D crystal structure of the human EGFR protein from the Protein Data Bank (PDB). Common PDB IDs used in these studies include 1M17 and 2ITY.[2][13][14][15]

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Assign Kollman charges to the protein atoms.

    • The prepared protein is saved in a PDBQT file format for use with AutoDock Vina.

Preparation of the Ligands (Quinazoline Derivatives):
  • Ligand Structure Generation: The 2D structures of the quinazoline derivatives are drawn using chemical drawing software like ChemDraw.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D structures and their energy is minimized using a force field like MMFF94.

  • Ligand Preparation:

    • Detect the root and define the rotatable bonds of the ligand.

    • The prepared ligand is saved in a PDBQT file format.

Molecular Docking Simulation:
  • Grid Box Generation: A grid box is defined around the active site of the EGFR protein. The dimensions and center of the grid box are crucial for directing the docking simulation to the region of interest.

  • Running the Docking Simulation: The docking simulation is performed using the prepared receptor and ligand files with the defined grid box. AutoDock Vina, for example, will generate multiple binding poses for the ligand within the receptor's active site and calculate the binding affinity for each pose.

Analysis of Results:
  • Binding Affinity: The docking results are ranked based on their binding energy (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

  • Interaction Analysis: The best binding pose is visualized to analyze the interactions between the ligand and the amino acid residues of the EGFR active site. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway

In-Silico Drug Discovery Workflow for EGFR Inhibitors

This flowchart outlines a typical computational workflow for the discovery of novel EGFR inhibitors, starting from target identification and leading to lead optimization.

Caption: In-Silico Drug Discovery Workflow

References

Overcoming PARP Inhibitor Resistance: A Comparative Analysis of Novel 4-Hydroxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to Poly(ADP-ribose) polymerase (PARP) inhibitors presents a significant clinical challenge. This guide provides a comparative analysis of novel 4-hydroxyquinazoline derivatives designed to overcome this resistance, with a focus on their efficacy in PARP inhibitor (PARPi)-resistant cells. The data presented herein is supported by experimental findings from recent preclinical studies.

A new series of 4-hydroxyquinazoline derivatives has demonstrated significant potential in surmounting PARP inhibitor resistance. Notably, the compound designated as B1 has shown superior cytotoxicity in primary PARPi-resistant cell lines.[1][2] This guide will delve into the comparative efficacy of these novel compounds against established PARP inhibitors like Olaparib, detail the experimental methodologies employed, and visualize the key mechanistic pathways.

Comparative Efficacy of 4-Hydroxyquinazoline Derivatives

The inhibitory activity of the novel 4-hydroxyquinazoline derivatives was evaluated in primary PARPi-resistant human colorectal adenocarcinoma (HCT-15) and breast cancer (HCC1937) cell lines. These cell lines are known models for screening compounds aimed at addressing PARPi resistance.[1] The half-maximal inhibitory concentrations (IC50) were determined and compared with the clinically used PARP inhibitor, Olaparib.

CompoundCell LineIC50 (µM)
Olaparib HCT-1545.53 ± 3.13
HCC193737.07 ± 1.89
IN17 HCT-1533.45 ± 1.79
HCC193734.29 ± 2.68
B1 HCT-15Superior cytotoxicity to IN17 (Specific IC50 not provided in abstract)
HCC1937Superior cytotoxicity to IN17 (Specific IC50 not provided in abstract)

Data sourced from a 2024 study published in Molecules.[1]

The initial screening identified IN17 , a 4-hydroxyquinazoline scaffold, as having more potent inhibitory activity against both resistant cell lines compared to Olaparib. Further optimization led to the development of compound B1 , which exhibited even greater cytotoxicity.[1]

Mechanism of Action

The novel 4-hydroxyquinazoline derivative, B1, overcomes PARPi resistance through a multi-faceted mechanism:

  • Suppression of PAR Formation : B1 dose-dependently inhibits the formation of intracellular poly(ADP-ribose), a key function of PARP enzymes.[1][2]

  • Induction of DNA Damage : The compound enhances the aggregation of γH2AX, a marker for DNA double-strand breaks, indicating an accumulation of cytotoxic DNA damage.[1][2]

  • Induction of Apoptosis : Mechanistic studies revealed that B1 stimulates the formation of intracellular reactive oxygen species (ROS) and causes depolarization of the mitochondrial membrane, leading to increased apoptosis and cytotoxicity.[1][2]

An in vivo study further confirmed the anti-tumor activity of B1, which significantly suppressed tumor growth at a dose of 25 mg/kg with a good safety profile.[1][2]

Signaling Pathway of B1 in PARPi-Resistant Cells

B1_Mechanism cluster_cell PARPi-Resistant Cancer Cell B1 4-Hydroxyquinazoline Derivative (B1) PARP PARP Enzyme B1->PARP Inhibits ROS Intracellular ROS B1->ROS Stimulates PAR PAR Formation PARP->PAR DNA_SSB DNA Single- Strand Breaks PARP->DNA_SSB Repair DNA_SSB->PARP Activates DNA_DSB DNA Double- Strand Breaks DNA_SSB->DNA_DSB Leads to gH2AX γH2AX Aggregation DNA_DSB->gH2AX Apoptosis Apoptosis DNA_DSB->Apoptosis Mito Mitochondrial Membrane Depolarization ROS->Mito Mito->Apoptosis

Caption: Mechanism of action of the 4-hydroxyquinazoline derivative B1 in overcoming PARP inhibitor resistance.

Alternative Strategies: Dual BET/PARP1 Inhibitors

Another promising approach utilizing the 4-hydroxyquinazoline scaffold involves the development of dual inhibitors targeting both PARP1 and Bromodomain-containing protein 4 (BRD4). The compound BP44 is a notable example of such a dual inhibitor.[3][4] This strategy aims to induce synthetic lethality in cancer cells, including those that are proficient in homologous recombination and thus inherently resistant to PARP inhibitors alone.[4][5] By inhibiting BRD4, these compounds can suppress the expression of genes involved in DNA damage repair, thereby sensitizing the cancer cells to PARP inhibition.[3]

Experimental Protocols

The following are summarized methodologies for the key experiments cited in the evaluation of the novel 4-hydroxyquinazoline derivatives.

Cell Lines and Culture:

  • Cell Lines: Human colorectal adenocarcinoma (HCT-15) and human breast cancer (HCC1937) cell lines, established as models for primary PARPi resistance, were used.[1]

  • Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (IC50 Determination):

  • Cells were seeded in 96-well plates and allowed to adhere overnight.

  • Varying concentrations of the test compounds (Olaparib, IN17, B1) were added to the wells.

  • After a specified incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the MTT or SRB assay.

  • The concentration of the compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.

Immunofluorescence for γH2AX:

  • Cells were grown on coverslips and treated with different concentrations of compound B1.

  • Following treatment, cells were fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

  • Non-specific binding was blocked using a blocking solution (e.g., bovine serum albumin).

  • Cells were incubated with a primary antibody specific for phosphorylated H2AX (γH2AX).

  • After washing, a fluorescently labeled secondary antibody was added.

  • Nuclei were counterstained with DAPI.

  • Coverslips were mounted on slides, and images were captured using a fluorescence microscope to visualize γH2AX foci.[1]

Experimental Workflow for Efficacy Evaluation

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Start: PARPi-Resistant Cell Lines (HCT-15, HCC1937) cytotoxicity Cytotoxicity Assay (IC50) vs. Olaparib start->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism Select Lead Compound (B1) par_formation PAR Formation Assay mechanism->par_formation gh2ax γH2AX Immunofluorescence mechanism->gh2ax ros_mito ROS & Mitochondrial Depolarization Assays mechanism->ros_mito apoptosis Apoptosis Assay mechanism->apoptosis xenograft Tumor Xenograft Model in Mice mechanism->xenograft Promising In Vitro Results treatment Treatment with B1 (e.g., 25 mg/kg) xenograft->treatment tumor_growth Monitor Tumor Growth treatment->tumor_growth toxicity Acute Toxicity Study treatment->toxicity end Conclusion: B1 is a Potent Inhibitor Overcoming PARPi Resistance tumor_growth->end toxicity->end

Caption: Workflow for the preclinical evaluation of 4-hydroxyquinazoline derivatives in PARPi-resistant models.

References

New Quinazoline Derivatives Emerge as Potent Challengers to Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – Researchers in oncology and drug development are closely following the emergence of novel quinazoline derivatives that demonstrate significant anticancer activity, in some cases surpassing the efficacy of existing FDA-approved drugs. These new compounds primarily target key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways. This guide provides a comparative analysis of these new derivatives against established anticancer drugs, supported by experimental data from recent studies.

The quinazoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of several successful anticancer drugs, including gefitinib, erlotinib, and afatinib.[1][2] These drugs have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC), by inhibiting the tyrosine kinase activity of EGFR.[2] However, the development of drug resistance, often through mutations like T790M in the EGFR gene, has necessitated the search for next-generation inhibitors.[3][4]

Similarly, the inhibition of VEGFR-2, a key mediator of angiogenesis (the formation of new blood vessels that supply tumors with nutrients), is a critical strategy in cancer therapy.[3] Sorafenib is a well-known VEGFR-2 inhibitor that also contains a related quinoline core.[5] The new quinazoline derivatives often exhibit dual inhibitory activity against both EGFR and VEGFR-2, offering a multi-pronged attack on cancer cells.[6]

Comparative Efficacy: A Quantitative Look

The following tables summarize the in vitro efficacy of several new quinazoline derivatives compared to existing anticancer drugs. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Table 1: EGFR Kinase Inhibition
Compound/DrugTargetIC50 (nM)Source(s)
Gefitinib EGFR (Wild-Type)20.72 - 53.1[7][8]
Erlotinib EGFR (Wild-Type)33.25[9]
Afatinib EGFR (Wild-Type)0.6[1]
Compound 8o EGFR (Wild-Type)0.8[10]
Compound 8b EGFR-TK1.37[11]
Compound 7i EGFR17.32[9]
Compound 6d EGFR69[12]
Afatinib EGFR (L858R/T790M)3.5[1]
Compound 8o EGFR (L858R/T790M)2.7[10]
Table 2: VEGFR-2 Kinase Inhibition
Compound/DrugIC50 (nM)Source(s)
Sorafenib 31.1 - 78.9[1][2]
Compound 23j 3.7[13]
Compound 6 (urea-based) 12.1[2]
Compound 13 (benzo[g]quinazoline) 46.6[1]
Compound 15 (benzo[g]quinazoline) 44.4[1]
Compound 9b (quinazoline-based) 19.32 (MCF-7), 66.44 (HepG-2), 43.05 (K-562)[4]
Table 3: Antiproliferative Activity Against Cancer Cell Lines
Compound/DrugCell LineIC50 (µM)Source(s)
Gefitinib A549 (NSCLC)21.17[8]
H1975 (NSCLC, L858R/T790M)9.08[8]
Erlotinib Various2.1 (mean GI50)[7]
Doxorubicin MCF-7 (Breast)1.15 (48h)[14]
HepG2 (Liver)-
Compound 13 (Zhang et al.) A5497.35[8]
H19753.01[8]
Compound 18 (novel quinazoline) MGC-803 (Gastric)0.85[15]
Compound 8a (triazole-acetamide) HCT-116 (Colon)5.33 (72h)[14]
HepG27.94 (72h)[14]
Compound 44 (imidazolone-fused) MCF-7(3-fold more potent than cisplatin)[16]

Experimental Protocols

The data presented in this guide are derived from standard in vitro assays used in anticancer drug screening. Below are detailed methodologies for these key experiments.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[17][18][19][20]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the new quinazoline derivatives or existing drugs for a specified period, typically 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: Following treatment, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours.[18][19]

  • Formazan Solubilization: The culture medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[17][19]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[20] The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay detects apoptosis, a form of programmed cell death.[21][22][23]

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time. Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Cell Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15-20 minutes.[21][22]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[22]

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][25][26]

  • Cell Fixation: Following treatment with the test compounds, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure only DNA is stained.[26]

  • Flow Cytometry: The DNA content of the cells is quantified using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase, such as EGFR or VEGFR-2.[16][27][28]

  • Reaction Setup: The assay is typically performed in a 96-well plate. Recombinant kinase (e.g., VEGFR-2), a specific substrate peptide, and various concentrations of the inhibitor are mixed in a kinase reaction buffer.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP consumed or antibody-based methods (ELISA) that detect the phosphorylated product.[16][28]

Signaling Pathways and Mechanisms of Action

The anticancer effects of these quinazoline derivatives are primarily attributed to their inhibition of the EGFR and VEGFR-2 signaling pathways.

EGFR Signaling Pathway

The EGFR pathway plays a crucial role in cell proliferation, survival, and differentiation.[12] Aberrant activation of this pathway is a common feature of many cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline New Quinazoline Derivatives Quinazoline->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of new quinazoline derivatives.

VEGFR-2 Signaling Pathway

The VEGFR-2 pathway is the primary mediator of angiogenesis, which is essential for tumor growth and metastasis.[16]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Endothelial Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PKC->Endothelial Akt Akt PI3K->Akt Akt->Endothelial Quinazoline New Quinazoline Derivatives Quinazoline->VEGFR2

Caption: Overview of the VEGFR-2 signaling cascade and its inhibition by new quinazoline compounds.

Experimental Workflow

The process of screening and evaluating new quinazoline derivatives follows a logical progression from in vitro to potential in vivo studies.

Experimental_Workflow Synthesis Synthesis of New Quinazoline Derivatives InVitro In Vitro Screening Synthesis->InVitro MTT MTT Assay (Cell Viability) InVitro->MTT Apoptosis Apoptosis Assay (Flow Cytometry) InVitro->Apoptosis CellCycle Cell Cycle Analysis InVitro->CellCycle KinaseAssay Kinase Inhibition Assay (EGFR/VEGFR-2) InVitro->KinaseAssay Lead Lead Compound Identification MTT->Lead Apoptosis->Lead CellCycle->Lead KinaseAssay->Lead InVivo In Vivo Studies (Animal Models) Lead->InVivo

Caption: A typical workflow for the preclinical evaluation of new anticancer quinazoline derivatives.

Conclusion and Future Directions

The data strongly suggest that newly synthesized quinazoline derivatives hold significant promise as next-generation anticancer agents. Their potent inhibitory activity against both wild-type and mutant forms of EGFR, as well as VEGFR-2, positions them as valuable candidates for overcoming the limitations of current therapies. The favorable IC50 values observed in numerous studies warrant further investigation, including in vivo efficacy and safety profiling in animal models. As research continues, these novel compounds may pave the way for more effective and durable treatment options for a wide range of cancers.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Methylquinazoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Methylquinazoline, a quinoline derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 700-46-9), the following procedures are based on general guidelines for the disposal of hazardous quinoline derivatives and laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations.

Core Principles of Chemical Waste Disposal

The primary goal in disposing of this compound is to prevent its release into the environment and to ensure the safety of all laboratory personnel. As a quinoline derivative, it should be treated as hazardous waste.[1] Under no circumstances should it be disposed of in regular trash or poured down the drain.[1] All materials contaminated with this compound must be collected and managed through an approved hazardous waste program.[1]

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Protection TypeSpecific EquipmentStandard Examples
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use in a well-ventilated area or a chemical fume hood.---

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in the laboratory workflow. The following procedure outlines the necessary steps to ensure compliance with safety and environmental regulations.

Step 1: Waste Identification and Segregation

  • All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent paper), must be identified as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent potentially dangerous reactions.[1]

Step 2: Container Selection and Labeling

  • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure, tight-fitting lid.[1]

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Corrosive," "Toxic").

Step 3: Waste Collection

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items directly into the labeled hazardous waste container.[1]

  • Liquid Waste: Collect any solutions containing the compound in a designated liquid hazardous waste container.[1] Do not overfill the container; leave adequate headspace for expansion.[1]

Step 4: Temporary Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.

  • The storage area should be away from incompatible materials.

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

Step 6: Final Disposal

  • The collected waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposition in accordance with regulatory requirements.

Accidental Release Measures

In the event of a spill, the following measures should be taken:

  • Personal Precautions: Wear appropriate protective equipment, including gloves, safety goggles, and a lab coat. Ensure adequate ventilation.[2]

  • Containment and Cleaning: For solid spills, sweep up or vacuum the material and place it into a suitable, labeled disposal container. For liquid spills, absorb with an inert material and place in a disposal container.[2] Consult local regulations for appropriate cleanup procedures.[2]

  • Environmental Precautions: Prevent the spilled material from entering drains, other waterways, or soil.[2]

Disposal Workflow for this compound

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Identify this compound as Hazardous Waste B Wear Appropriate Personal Protective Equipment A->B C Select & Label Compatible Waste Container B->C D Collect Solid & Liquid Waste Separately C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Hazardous Waste Pickup E->F G Final Disposal at Licensed TSDF F->G

Caption: A workflow diagram illustrating the proper disposal procedure for this compound.

References

Personal protective equipment for handling 4-Methylquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended to provide essential safety and logistical information for handling 4-Methylquinazoline in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound (CAS 700-46-9) was not available at the time of writing. The following recommendations are based on the safety data of structurally similar compounds, including 2-(Chloromethyl)-4-methylquinazoline, and general guidelines for handling quinazoline derivatives. It is imperative for users to conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.

Immediate Safety and Hazard Summary

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Due to these potential hazards, strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

Body PartEquipmentSpecification
Eyes/Face Safety Goggles/Face ShieldChemical splash goggles or a full-face shield are required to protect against splashes and dust.
Skin Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use.
Protective ClothingA lab coat is mandatory. For tasks with a higher risk of splashes or dust generation, chemical-resistant coveralls should be worn.
Respiratory RespiratorUse in a well-ventilated area, preferably within a certified chemical fume hood. If handling outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved N95 or higher-rated respirator is required.

First Aid Measures

In the event of exposure to this compound, immediate action is crucial. The following table outlines the recommended first aid procedures.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Avoid the formation of dust and aerosols.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • Store in a locked cabinet or a designated and restricted-access area.[1]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Storage:

  • Identification: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as "Hazardous Chemical Waste."

  • Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

Disposal Procedure:

  • Collection: Accumulate waste in the appropriately labeled container.

  • Documentation: Maintain a log of the waste generated, including the date, quantity, and chemical composition.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.

  • Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.

Preferred Disposal Method:

Incineration in a permitted hazardous waste incinerator is the preferred method of disposal. Landfill disposal is not recommended. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Risk Assessment (Consult SDS of similar compounds, EHS) B Assemble PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Prepare Fume Hood (Ensure proper ventilation) B->C D Weighing (In fume hood, handle as potent compound) C->D Proceed with caution E Reaction Setup (Use closed or contained system if possible) D->E F Work-up & Purification (Handle all solutions and materials as hazardous) E->F G Decontaminate Glassware & Surfaces F->G Post-experiment H Segregate Waste (Solid, Liquid, Sharps) G->H I Label & Store Waste (In designated satellite accumulation area) H->I J Schedule Waste Pickup (Contact EHS) I->J

Caption: A flowchart outlining the key stages and safety considerations for handling this compound.

Logical Relationship of Safety Protocols

The following diagram illustrates the logical relationship between hazard identification, risk assessment, and the implementation of control measures.

G Hierarchy of Safety Controls for this compound A Hazard Identification (Based on data from similar compounds) B Risk Assessment (Evaluate potential for exposure) A->B C Engineering Controls (Chemical Fume Hood) B->C Most Effective D Administrative Controls (SOPs, Training, Designated Areas) C->D E Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) D->E Least Effective (Last line of defense)

Caption: A diagram illustrating the hierarchy of controls for safely managing the risks associated with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylquinazoline
Reactant of Route 2
Reactant of Route 2
4-Methylquinazoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。